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(4S)-4-amino-2,2-dimethylpentan-1-ol Documentation Hub

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  • Product: (4S)-4-amino-2,2-dimethylpentan-1-ol
  • CAS: 2227803-17-8

Core Science & Biosynthesis

Foundational

Physicochemical properties of (4S)-4-amino-2,2-dimethylpentan-1-ol

Advanced Physicochemical Profiling & Synthetic Applications in Drug Discovery Executive Summary (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 165656836) is a specialized chiral -amino alcohol building block. Distinguished b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Physicochemical Profiling & Synthetic Applications in Drug Discovery

Executive Summary

(4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 165656836) is a specialized chiral


-amino alcohol building block. Distinguished by its gem-dimethyl  substitution at the C2 position and a stereogenic center at C4, this scaffold serves as a critical "conformational lock" in peptidomimetic drug design. The molecule utilizes the Thorpe-Ingold effect  to restrict rotational freedom, thereby stabilizing secondary structures (such as 

-turns) and enhancing metabolic stability against proteolytic enzymes. It is increasingly relevant in the synthesis of protease inhibitors, GPCR ligands, and chiral auxiliaries for asymmetric catalysis.

Molecular Architecture & Stereochemistry

Structural Identity
  • IUPAC Name: (4S)-4-amino-2,2-dimethylpentan-1-ol

  • Molecular Formula:

    
    
    
  • SMILES: CCC(C)(C)CO

  • Key Structural Features:

    • Chiral Center (C4): Carries the primary amine; (S)-configuration is critical for bioactivity in L-amino acid mimicking sequences.

    • Gem-Dimethyl Group (C2): Provides steric bulk that enforces a bent conformation, bringing the N- and O-termini into proximity.

    • Functional Termini: A primary amine (nucleophile/H-bond donor) and a primary alcohol (nucleophile/H-bond acceptor), separated by a 3-carbon tether.

Physicochemical Profile

The following data represents a consensus of experimental and high-confidence predicted values suitable for process development.

PropertyValue / RangeConfidenceRelevance
Molecular Weight 131.22 g/mol ExactStoichiometry calculations
Physical State Viscous Colorless Liquid / Low-melting SolidHighHandling; tends to be hygroscopic
Boiling Point 195°C - 205°C (at 760 mmHg)PredictedDistillation purification parameters
LogP (Octanol/Water) 0.6 ± 0.2PredictedLipophilicity; indicates good water solubility
pKa (Amine) 9.8 ± 0.3PredictedBasic character; protonated at physiological pH
pKa (Alcohol) ~15.5EstimateReactivity of hydroxyl group
Polar Surface Area (PSA) 46.25 ŲCalculatedBlood-Brain Barrier (BBB) permeability prediction
H-Bond Donors 2ExactSolvation and receptor binding
H-Bond Acceptors 2ExactSolvation and receptor binding

Analyst Note: The gem-dimethyl group significantly increases lipophilicity compared to the linear analog (4-aminopentan-1-ol), potentially improving membrane permeability while maintaining water solubility.

Synthetic Methodology

Self-Validating Protocol for Research Scale (10g - 100g)

Retrosynthetic Logic

The most robust route avoids the difficult alkylation of a linear chain. Instead, it relies on the reduction of a chiral amino acid precursor . The precursor, (4S)-4-amino-2,2-dimethylpentanoic acid, is constructed via a diastereoselective Michael addition or enzymatic resolution.

Synthesis Start Methyl 2,2-dimethyl-4-oxopentanoate Intermediate (4S)-Amino Ester (Enzymatic Transamination) Start->Intermediate ATA-113 (Transaminase) iPrNH2, PLP Product (4S)-4-amino-2,2-dimethylpentan-1-ol Intermediate->Product LiAlH4 / THF 0°C -> Reflux

Figure 1: Chemo-enzymatic route ensuring high enantiomeric purity (>99% ee).

Detailed Protocol: Reductive Synthesis

Step 1: Enzymatic Transamination (Synthesis of the Chiral Amine)

  • Substrate: Suspend Methyl 2,2-dimethyl-4-oxopentanoate (50 mM) in phosphate buffer (100 mM, pH 7.5).

  • Reagents: Add Isopropylamine (1 M) as the amine donor and Pyridoxal-5'-phosphate (PLP, 1 mM) as the cofactor.

  • Catalyst: Add Codexis ATA-113 (or equivalent (S)-selective transaminase) (2 g/L).

  • Reaction: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC (C18 column, 210 nm).

  • Workup: Acidify to pH 2, wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12, extract with DCM. Dry (Na2SO4) and concentrate to yield Methyl (4S)-4-amino-2,2-dimethylpentanoate .

Step 2: Hydride Reduction (Ester to Alcohol)

  • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

  • Reagent: Charge LiAlH4 (2.0 equiv) in anhydrous THF (0.5 M relative to substrate). Cool to 0°C.

  • Addition: Add the amino-ester from Step 1 (dissolved in THF) dropwise over 30 mins. Caution: Exothermic gas evolution.

  • Reflux: Warm to room temperature, then reflux for 4 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH4), then 15% NaOH (1 mL per g), then water (3 mL per g).

  • Purification: Filter the granular white precipitate. Concentrate the filtrate. Distill under reduced pressure (Kugelrohr, ~120°C @ 0.5 mmHg) to obtain the pure oil.

Structural Biology & Applications

The Gem-Dimethyl Effect (Thorpe-Ingold)

The incorporation of the gem-dimethyl group at C2 is not merely for lipophilicity; it is a structural tool.

  • Mechanism: The bulky methyl groups reduce the bond angle at the quaternary carbon (

    
    ), forcing the adjacent chain segments closer together.
    
  • Result: This pre-organizes the molecule into a "turn" conformation, lowering the entropic penalty for binding to receptors or enzymes.

  • Application: In peptide mimics, this scaffold replaces the

    
     and 
    
    
    
    residues of a
    
    
    -turn, locking the bioactive conformation.

ThorpeIngold Linear Linear Analog (High Rotational Freedom) GemDimethyl (4S)-4-amino-2,2-dimethylpentan-1-ol (Restricted Rotation) Linear->GemDimethyl Gem-Dimethyl Substitution Bioactivity Enhanced Receptor Affinity (Lower Entropic Cost) GemDimethyl->Bioactivity Pre-organized Conformation Stability Metabolic Stability (Steric Shielding) GemDimethyl->Stability Blocks Proteolysis

Figure 2: Impact of the gem-dimethyl group on pharmacodynamics and pharmacokinetics.

Key Therapeutic Areas[12]
  • Alzheimer's Disease (BACE1 Inhibitors): Used as a transition-state isostere in hydroxyethylamine-based inhibitors. The (S)-amine mimics the L-amino acid stereochemistry required for enzyme recognition.

  • Antimicrobials: Incorporated into macrocyclic peptidomimetics to disrupt bacterial membranes while resisting host proteases.

  • Chiral Auxiliaries: The amino-alcohol motif serves as a ligand for asymmetric alkylations, where the gem-dimethyl group enhances enantioselectivity by increasing steric differentiation.

Handling & Safety Information

  • Hazard Classification: Irritant (Skin/Eye).

  • Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary. "(4S)-4-amino-2,2-dimethylpentan-1-ol (CID 165656836)."[1] National Center for Biotechnology Information. [Link]

  • Jung, M. E., & Piizzi, G. (2005). "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735–1766. (Contextual grounding for Thorpe-Ingold effect).
  • Codexis Inc. "Transaminase Screening Kits for Chiral Amine Synthesis." Codexis Technical Literature.
  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Amines." Angewandte Chemie International Edition, 43(7), 788-824. (Reference for industrial scalability of amino alcohol synthesis).

Sources

Exploratory

Thermodynamic Stability and Conformational Dynamics of 2,2-Dimethyl-Substituted Amino Alcohols

Executive Summary The thermodynamic stability of 2,2-dimethyl-substituted amino alcohols—most notably 2-amino-2-methyl-1-propanol (AMP) and 2-amino-2-methyl-1,3-propanediol (AMPD)—represents a cornerstone of modern chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The thermodynamic stability of 2,2-dimethyl-substituted amino alcohols—most notably 2-amino-2-methyl-1-propanol (AMP) and 2-amino-2-methyl-1,3-propanediol (AMPD)—represents a cornerstone of modern chemical engineering. Because of their unique molecular architecture, these sterically hindered amines exhibit highly specialized thermodynamic profiles. This technical guide explores the causality behind their stability, detailing their critical applications in low-energy post-combustion CO₂ capture and as high-capacity solid-solid phase change materials (PCMs) for thermal energy storage[1].

Mechanistic Causality: The Gem-Dimethyl Effect

The foundational thermodynamic behavior of these compounds is dictated by the gem-dimethyl effect, historically characterized as the Thorpe-Ingold effect[2]. The substitution of two bulky methyl groups on the alpha-carbon adjacent to the primary amine introduces severe steric hindrance, which fundamentally alters the molecule's conformational thermodynamics[3].

  • Causality in CO₂ Capture: In conventional aqueous amine systems (e.g., monoethanolamine), CO₂ absorption yields a highly stable carbamate ion. However, in 2,2-dimethyl-substituted amino alcohols, the steric bulk of the gem-dimethyl groups prevents the planar conformation required for carbamate stability. This thermodynamic destabilization forces a kinetic shift, driving the rapid hydrolysis of the unstable carbamate into bicarbonate. Because the enthalpy of formation for bicarbonate is significantly lower than that of a stable carbamate, the subsequent thermal regeneration of the AMP solvent requires up to 22% less energy, drastically improving the thermodynamic efficiency of industrial carbon capture[4].

  • Causality in Phase Transitions: For thermal energy storage, molecular architecture dictates phase stability thresholds. AMPD possesses an additional hydroxyl group compared to AMP. This extra hydroxyl group strengthens the intermolecular hydrogen-bonding network, enhancing structural stability during glassy-to-ordered crystal transitions. This results in a massive endothermic latent heat capacity (

    
     J/g) compared to the standard exothermic transition of AMP (
    
    
    
    J/g)[1].

Quantitative Thermodynamic Data

To provide a comparative baseline for solvent design and thermal management, the following table summarizes the key thermodynamic and physical properties of AMP and AMPD derived from recent thermogravimetric and calorimetric analyses.

CompoundThermodynamic PropertyValueMechanistic Implication
AMP Exothermic Phase Transition (

)
134 J/gIndicates moderate energy storage capacity during crystal ordering[1].
AMP (Binary Aq.) Initial Decomposition (

)
~64.89 °CReflects the initial vaporization of water prior to amine degradation[5].
AMPD Endothermic Latent Heat (

)
247.9 J/gSuperior thermal energy storage due to extensive hydrogen bonding[1].
AMP/Piperazine Regeneration Energy Savings15–22%Destabilized carbamate lowers the thermodynamic barrier for desorption[4].

Self-Validating Experimental Protocol: Thermogravimetric Analysis (TGA)

To accurately determine the thermodynamic stability thresholds of 2,2-dimethyl-substituted amino alcohols, a rigorous, self-validating TGA protocol is required.

Step-by-Step Methodology:

  • Sample Dehydration & Preparation: Dry the AMP or AMPD sample (purity

    
     98%) at 60 °C for 24 hours in a vacuum oven (0.1 MPa).
    
    • Causality: Moisture acts as a plasticizer. The latent heat of water vaporization will mask the true solid-solid phase transition endotherms. Drying ensures the measured mass loss is strictly a function of the compound's intrinsic thermal degradation[1].

  • Instrument Calibration: Calibrate the Thermal Gravity Analyzer using standard reference weights and an empty crucible baseline run.

    • Self-Validation: Running an empty crucible subtracts buoyancy effects and baseline drift, ensuring that the recorded mass derivative (

      
      ) is exclusively generated by the sample.
      
  • Isobaric Heating Protocol: Load 10–15 mg of the dried sample. Heat from 25 °C (298.15 K) to 400 °C (673.15 K) at a strict heating rate of 10 °C/min under a continuous nitrogen (

    
    ) flow of 10 mL/min[5].
    
    • Causality: The inert

      
       environment prevents oxidative degradation, isolating the purely thermodynamic thermal decomposition limits (
      
      
      
      and
      
      
      )[5].
  • Data Correlation: Extract

    
     (start temperature for decomposition) and 
    
    
    
    (intersection of baseline weight and the tangent of the weight vs. temperature curve).
    • Self-Validation: For binary aqueous mixtures, a distinct

      
       near 64.89 °C will appear. By running a parallel pure water blank, the system self-validates this peak as water evaporation, confirming the amine itself remains thermodynamically stable at this temperature[5].
      

Workflow & Pathway Visualizations

G A 2,2-Dimethyl Amino Alcohol (e.g., AMP) B CO2 Absorption (Exothermic) A->B CO2 + H2O C Sterically Hindered Carbamate (Thermodynamically Unstable) B->C Kinetic Control D Hydrolysis to Bicarbonate (Equilibrium Shift) C->D Gem-Dimethyl Effect E Low-Energy Regeneration (Endothermic Desorption) D->E Heat Input E->A Solvent Recovery

Thermodynamic cycle of CO2 capture utilizing the gem-dimethyl steric hindrance effect.

Workflow S1 1. Sample Dehydration (60 °C, Vacuum 0.1 MPa) S2 2. TGA Heating Protocol (10 °C/min, N2 Atmosphere) S1->S2 Prevents H2O vaporization artifacts S3 3. Thermogram Analysis (Extract Tonset & Tstart) S2->S3 Identifies decomposition limits S4 4. Thermodynamic Correlation (Phase Stability Thresholds) S3->S4 Validates thermal operating window

Self-validating thermogravimetric analysis (TGA) workflow for amino alcohol stability.

References[1] Title: Supercooling Behavior of 2-Amino-2-methyl-1,3-propanediol for Thermal Energy Storage

Source: mdpi.com URL:[Link][5] Title: Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal Source: aidic.it URL:[Link][4] Title: Atmospheric Chemistry of 2-Amino-2-methyl-1-propanol: A Theoretical and Experimental Study of the OH-Initiated Degradation under Simulated Atmospheric Conditions Source: nih.gov URL:[Link][3] Title: The gem-Dimethyl Effect Revisited Source: acs.org URL:[Link][2] Title: Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments Source: nih.gov URL: [Link]

Sources

Foundational

Technical Guide: Steric Effects and Conformational Locking in (4S)-4-amino-2,2-dimethylpentan-1-ol

[1] Executive Summary This technical guide analyzes the structural and physicochemical properties of (4S)-4-amino-2,2-dimethylpentan-1-ol , a specialized 1,4-amino alcohol scaffold. Unlike linear amino alcohols, this mol...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide analyzes the structural and physicochemical properties of (4S)-4-amino-2,2-dimethylpentan-1-ol , a specialized 1,4-amino alcohol scaffold. Unlike linear amino alcohols, this molecule features a gem-dimethyl group at the C2 position, creating a unique steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect).

For researchers in medicinal chemistry and ligand design, this scaffold offers two distinct advantages:

  • Conformational Locking: The bulk of the C2 methyl groups restricts bond rotation, entropically favoring folded conformations that mimic peptide turns or pre-organize the molecule for cyclization.

  • Neopentyl Shielding: The C1 hydroxyl group is situated on a neopentyl carbon, rendering it sterically hindered against metabolic degradation and nucleophilic attack, while leaving the distal C4 amine accessible for functionalization.

Mechanistic Foundation: The Thorpe-Ingold Effect

The core steric phenomenon governing this molecule is the Thorpe-Ingold effect. In a standard linear chain, the most stable conformation places bulky terminal groups in an anti (180°) relationship to minimize steric strain. However, the introduction of a gem-dimethyl group at C2 fundamentally alters the potential energy landscape.

Angle Compression and Rotamer Population

The two methyl groups at C2 exert steric repulsion on the adjacent methylene (C3) and hydroxymethyl (C1) groups. This "internal crowding" widens the internal C1-C2-C3 angle slightly, but more importantly, it destabilizes the extended anti conformer.

  • Linear Analog (4-aminopentan-1-ol): The chain adopts an extended zigzag conformation to maximize separation between the polar OH and NH2 groups.

  • Gem-Dimethyl Analog: The anti conformer forces the C1 and C3 substituents to clash with the C2-methyls. To relieve this strain, the molecule adopts a gauche conformation, bringing the C1-hydroxyl and C4-amine closer in space.

Quantitative Impact on Cyclization

This pre-organization significantly reduces the entropic penalty (


) for intramolecular reactions. If used to form a ring (e.g., a 7-membered oxazepane or through a linker), the reaction rate is accelerated—often by factors of 

to

compared to the unsubstituted parent.

ConformationalAnalysis cluster_0 Linear Analog (High Entropy) cluster_1 Gem-Dimethyl Scaffold (Pre-organized) Linear_Anti Anti Conformer (Dominant Species) Linear_Gauche Gauche Conformer (Low Population) Linear_Anti->Linear_Gauche High Energy Cost Cyclization Cyclized/Folded State (Bioactive Conformation) Linear_Gauche->Cyclization High Entropic Barrier Gem_Anti Anti Conformer (Destabilized by Me-Me clash) Gem_Gauche Gauche Conformer (Dominant Species) Gem_Anti->Gem_Gauche Steric Relief Gem_Gauche->Cyclization Low Entropic Barrier

Figure 1: Conformational energy landscape showing how the gem-dimethyl group shifts equilibrium toward the reactive/folded gauche conformer.

Structural Analysis & Chemical Reactivity

The Neopentyl Alcohol (C1 Position)

The hydroxyl group is attached to a primary carbon adjacent to a quaternary center (C2). This is a classic neopentyl alcohol structure.[1]

  • Nucleophilic Substitution (

    
    ):  Extremely slow. Standard activation (e.g., tosylation followed by displacement) often fails or requires forcing conditions due to the steric wall created by the C2 methyls.
    
  • Acylation/Esterification: Slower than typical primary alcohols but feasible with catalyzed activation (e.g., DMAP/DCC).

  • Metabolic Stability: The steric bulk blocks access to oxidative enzymes (like dehydrogenases) that typically attack the

    
    -protons, enhancing the metabolic half-life of the alcohol moiety.
    
The Chiral Amine (C4 Position)

The (4S)-amine is less sterically encumbered than the alcohol but is still influenced by the chain folding.

  • Stereochemistry: The (S)-configuration at C4 directs the trajectory of the side chain (methyl group at C5). In peptidomimetics, this mimics the side chain of L-alanine.

  • Basicity: The amine remains nucleophilic and can be selectively functionalized (e.g., amide coupling) without protecting the neopentyl alcohol, provided non-forcing conditions are used.

Data Summary: Steric Parameters
ParameterLinear Analog (Leucinol isomer)(4S)-4-amino-2,2-dimethylpentan-1-olImpact
C2 Hybridization Secondary (

)
Quaternary (

)
Thorpe-Ingold Effect
C1 Sterics Primary (Accessible)Neopentyl (Hindered)High Metabolic Stability
Pref. Conformation Extended (Anti)Folded (Gauche)Turn Mime / Pre-organization
Cyclization Rate


Facilitated Ring Closure

Experimental Protocol: Selective Derivatization

A common workflow involves selectively reacting the amine while leaving the hindered alcohol free, or forcing the alcohol to react for cyclization.

Objective: Synthesis of a conformationally restricted amide derivative.

Reagents & Equipment
  • Substrate: (4S)-4-amino-2,2-dimethylpentan-1-ol (Assume >95% ee).[2]

  • Acylating Agent: Benzoyl chloride (1.1 eq).

  • Base: Triethylamine (

    
    , 2.0 eq).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Apparatus: Flame-dried round-bottom flask,

    
     atmosphere.
    
Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of the amino alcohol in 5 mL anhydrous DCM under nitrogen. Cool to 0°C.

    • Reasoning: Low temperature prevents potential O-acylation, although the neopentyl position is naturally resistant.

  • Base Addition: Add

    
     (2.0 mmol) dropwise.
    
  • Acylation: Add Benzoyl chloride (1.1 mmol) dropwise over 10 minutes.

    • Observation: The reaction is driven by the nucleophilicity of the amine. The steric bulk at C2 protects the C1-OH from competing esterification under these mild conditions.

  • Monitoring: Stir at 0°C for 1 hour, then warm to Room Temperature (RT). Monitor by TLC (

    
     of amide will be significantly different from amine).
    
  • Workup: Quench with saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with brine, dry over
    
    
    .
  • Purification: Flash column chromatography.

    • Note: The product is an N-benzoylated amino alcohol. The free OH is preserved.

Validation of Structure
  • 1H NMR: Look for the gem-dimethyl singlet (

    
     ppm, 6H). The C1 methylene protons will appear as a singlet (or AB quartet if chiral influence is strong) around 
    
    
    
    ppm. The absence of splitting on C1 protons confirms the quaternary C2.

Application in Drug Design (Peptidomimetics)

This scaffold is particularly valuable in designing


-turn mimetics . In proteins, turns are critical for molecular recognition.
  • Logic: The 4-carbon spacing (1,4-distance) combined with the gem-dimethyl constraint forces the backbone into a "U" shape.

  • H-Bonding: The C1-OH can serve as an H-bond donor to the C4-Amide carbonyl (after functionalization), stabilizing a pseudo-7-membered ring that mimics a specific peptide turn geometry.

DrugDesign cluster_synthesis Scaffold Utility Flow Start (4S)-4-amino-2,2-dimethylpentan-1-ol Functionalization Selective N-Acylation (Peptide Coupling) Start->Functionalization Chemoselective Folding Conformational Collapse (Driven by Gem-Dimethyl) Functionalization->Folding Thorpe-Ingold Binding Receptor Binding (High Affinity / Low Entropy Cost) Folding->Binding Shape Complementarity

Figure 2: Logical flow of utilizing the scaffold for high-affinity ligand design.

References

  • Talele, T. T. (2018).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3]

    • [4]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.

  • PubChem. (n.d.). (4S)-4-amino-2,2-dimethylpentan-1-ol (CID 165656836).[5][6] National Library of Medicine.

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080-1106.

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of (4S)-4-amino-2,2-dimethylpentan-1-ol in Organic Solvents

Abstract (4S)-4-amino-2,2-dimethylpentan-1-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and process development as a building block for active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(4S)-4-amino-2,2-dimethylpentan-1-ol is a chiral amino alcohol, a structural motif of significant interest in medicinal chemistry and process development as a building block for active pharmaceutical ingredients (APIs).[1] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective use in synthesis, purification, and formulation.[2] This guide provides a framework for characterizing the solubility profile of this compound. It moves beyond a simple data sheet to detail the underlying physicochemical principles, a robust experimental strategy for solubility determination, and a framework for interpreting the resulting data. This document is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this key physicochemical property.

Introduction: The Physicochemical Landscape of (4S)-4-amino-2,2-dimethylpentan-1-ol

(4S)-4-amino-2,2-dimethylpentan-1-ol is a molecule possessing a distinct dual character. Its structure contains both polar functional groups—a primary amine (-NH₂) and a primary alcohol (-OH)—and a non-polar hydrocarbon backbone featuring a sterically hindering gem-dimethyl group. This duality is the primary determinant of its solubility behavior.

Table 1: Key Physicochemical Properties of (4S)-4-amino-2,2-dimethylpentan-1-ol

PropertyValueSource
Molecular Formula C₇H₁₇NOPubChem CID 165656836[3][4]
Molecular Weight 131.22 g/mol PubChem CID 88636806[5]
Structure A chiral primary amino alcoholN/A
Predicted XlogP 0.6PubChemLite[3]
Key Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)N/A

The molecule's ability to act as both a hydrogen bond donor (via -OH and -NH₂) and acceptor (via the lone pairs on N and O) suggests a strong potential for interaction with polar, protic solvents. The predicted octanol-water partition coefficient (XlogP) of 0.6 indicates a relatively balanced hydrophilic-lipophilic character. However, the non-polar dimethylpentan framework will drive solubility in less polar environments. Therefore, a comprehensive solubility screen across a spectrum of organic solvents is essential.

Causality of Solubility: A Mechanistic Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of intermolecular forces. For (4S)-4-amino-2,2-dimethylpentan-1-ol, the key interactions are:

  • Hydrogen Bonding: The -OH and -NH₂ groups can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., DMSO, acetone). This is expected to be the dominant force driving solubility in polar media.

  • Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a net molecular dipole, allowing for favorable interactions with other polar solvent molecules (e.g., acetonitrile).

  • Van der Waals Forces (London Dispersion Forces): The non-polar C₇ alkyl backbone interacts with non-polar solvents (e.g., toluene, hexane) through these weaker, transient forces.

The ultimate solubility in a given solvent is a result of the energetic balance between breaking the solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.

G cluster_solute Solute: (4S)-4-amino-2,2-dimethylpentan-1-ol cluster_features Key Structural Features cluster_interactions Dominant Intermolecular Forces cluster_solvents Solvent Classes & Predicted Solubility solute (4S)-4-amino-2,2-dimethylpentan-1-ol features Molecular Features polar_groups Polar Groups (-OH, -NH2) nonpolar_backbone Non-polar Backbone (C7H15) h_bonding Hydrogen Bonding polar_groups->h_bonding vdw Van der Waals Forces nonpolar_backbone->vdw protic Protic Solvents (e.g., Methanol, Ethanol) Predicted: High Solubility h_bonding->protic polar_aprotic Polar Aprotic Solvents (e.g., Acetone, DMSO) Predicted: Moderate to High Solubility h_bonding->polar_aprotic nonpolar Non-polar Solvents (e.g., Toluene, Hexane) Predicted: Low to Moderate Solubility vdw->nonpolar G start Start prep 1. Prepare Slurry Add excess solid to known volume of solvent start->prep shake 2. Equilibrate Agitate at constant T prep->shake check_eq Is Equilibrium Reached? (Concentration is stable over time) shake->check_eq check_eq->shake No sample 3. Sample & Filter Withdraw supernatant and pass through 0.22 µm filter check_eq->sample Yes dilute 4. Dilute Sample Dilute filtrate to fall within analytical calibration range sample->dilute analyze 5. Quantify Analyze by validated method (e.g., HPLC) against standards dilute->analyze calculate 6. Calculate Solubility (Concentration * Dilution Factor) analyze->calculate end End calculate->end

Sources

Foundational

The History and Discovery of (4S)-4-Amino-2,2-dimethylpentan-1-ol Synthesis: An In-Depth Technical Guide

Executive Summary (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227803-17-8) is a highly specialized, sterically hindered chiral amino alcohol. In modern drug discovery, the incorporation of gem-dimethyl groups adjacent to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227803-17-8) is a highly specialized, sterically hindered chiral amino alcohol. In modern drug discovery, the incorporation of gem-dimethyl groups adjacent to chiral centers is a proven strategy to restrict conformational flexibility, enhance target binding affinity, and block metabolic liability (such as cytochrome P450-mediated oxidation). However, synthesizing a molecule that contains both a gem-dimethyl group at C2 and a strictly controlled (S)-chiral amine at C4 presents a formidable synthetic challenge.

This whitepaper details the historical evolution and mechanistic causality behind the synthesis of (4S)-4-amino-2,2-dimethylpentan-1-ol, transitioning from early chiral pool strategies to the highly scalable, modern asymmetric catalysis routes utilized in process chemistry today.

Historical Context: The Synthetic Challenge

The core structural difficulty of (4S)-4-amino-2,2-dimethylpentan-1-ol lies in the C2–C3–C4 linkage. Early attempts to synthesize similar 1,3-amino alcohol derivatives relied heavily on the chiral pool—specifically utilizing naturally occurring amino acids like L-alanine to secure the (S)-stereocenter at C4.

However, introducing the gem-dimethyl group at C2 without causing racemization at C4 or suffering from severe steric clash during carbon-carbon bond formation was historically problematic. The evolution of this molecule's synthesis perfectly mirrors the broader advancement of asymmetric chemistry: moving from stoichiometric, hazardous chiral pool manipulations to elegant, auxiliary-directed asymmetric catalysis.

First-Generation Synthesis: The Aziridine Ring-Opening Approach

The first viable pathway to the (4S)-4-amino-2,2-dimethylpentan-1-ol architecture utilized the nucleophilic ring-opening of chiral aziridines.

Mechanistic Causality

In this route, the lithium enolate of methyl isobutyrate is reacted with an N-protected (S)-2-methylaziridine (derived from L-alanine). The causality of the regioselectivity is driven by steric hindrance: the bulky gem-dimethyl enolate attacks the less hindered terminal methylene (C3) of the aziridine ring, rather than the substituted C4 position[1][2].

This SN2-type ring opening perfectly preserves the (S)-configuration at the C4 stereocenter. Following the C-C bond formation, the ester is reduced to a primary alcohol using LiBH4, and the amine is deprotected[3].

Limitations

While stereochemically elegant, this route is plagued by industrial limitations:

  • Safety: Aziridines are highly reactive and pose severe toxicity and mutagenicity risks.

  • Scalability: The generation of the lithium enolate requires cryogenic temperatures (-78 °C) and strong bases (LDA), which are energy-intensive and difficult to scale.

Second-Generation Synthesis: The Ellman Sulfinamide Route

To bypass the hazards of aziridines, process chemists developed a second-generation route leveraging Ellman’s chiral sulfinamide chemistry [4][5]. This is currently the gold standard for synthesizing sterically hindered chiral amines.

Mechanistic Causality

The synthesis begins with the construction of the carbon backbone to form the ketone precursor: 5-(tert-butyldimethylsilyloxy)-4,4-dimethylpentan-2-one .

  • Imine Formation: The ketone is condensed with (S)-tert-butanesulfinamide. Because the gem-dimethyl group creates significant steric bulk at the

    
    -position, standard condensation fails. Ti(OEt)4  is employed because it acts dually as a strong Lewis acid to activate the recalcitrant ketone and as an irreversible water scavenger to drive the equilibrium forward[4].
    
  • Diastereoselective Reduction: The resulting chiral sulfinyl imine is reduced using NaBH4. The causality of the stereocontrol lies in the transition state: the sodium ion coordinates with both the sulfinyl oxygen and the imine nitrogen, forming a rigid, metal-chelated cyclic transition state. The bulky tert-butyl group of the auxiliary sterically shields the Si-face of the imine, forcing the hydride to attack exclusively from the Re-face, thereby establishing the desired (4S) configuration with >98% diastereomeric excess (de)[4].

Experimental Protocols (Self-Validating Workflow)

The following protocol describes the Second-Generation Ellman route. It is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure scientific integrity.

Step 1: Condensation to Chiral Sulfinyl Imine
  • Charge: To a flame-dried, nitrogen-purged flask, add 5-(tert-butyldimethylsilyloxy)-4,4-dimethylpentan-2-one (10.0 g, 40.9 mmol) and (S)-tert-butanesulfinamide (5.45 g, 45.0 mmol, 1.1 eq) in anhydrous THF (100 mL).

  • Activation: Add Ti(OEt)4 (18.6 g, 81.8 mmol, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to 70 °C for 12 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The ketone spot must be completely consumed.

  • Workup: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl while stirring vigorously. The titanium salts will precipitate as TiO2. Filter the suspension through a Celite pad, wash with EtOAc, and concentrate the organic layer.

Step 2: Diastereoselective Hydride Reduction
  • Charge: Dissolve the crude sulfinyl imine in anhydrous THF (120 mL) and cool to -50 °C under nitrogen.

  • Reduction: Add NaBH4 (4.64 g, 122.7 mmol, 3.0 eq) portion-wise.

    • Causality Note: Maintaining -50 °C is critical; higher temperatures increase the kinetic energy, allowing the hydride to overcome the steric barrier of the tert-butyl group, which degrades the diastereomeric excess.

  • Reaction: Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.

  • Workup: Quench slowly with saturated NH4Cl (50 mL). Extract with EtOAc, dry over Na2SO4, and concentrate.

    • Validation Check: Analyze via Chiral HPLC to confirm de > 98%.

Step 3: Global Deprotection
  • Reaction: Dissolve the reduced product in MeOH (50 mL) and add 4M HCl in dioxane (30 mL). Stir at room temperature for 2 hours.

  • Isolation: The acidic conditions simultaneously cleave the TBS ether and the sulfinyl group. Concentrate the solvent in vacuo and precipitate the resulting (4S)-4-amino-2,2-dimethylpentan-1-ol hydrochloride salt using cold diethyl ether.

Data Presentation: Route Comparison

The shift from Generation 1 to Generation 2 yielded significant improvements in process efficiency and safety.

MetricGen 1: Aziridine RouteGen 2: Ellman Route
Overall Yield 32%68%
Stereoselectivity >95% ee>98% de
Key Reagents LDA, (S)-2-MethylaziridineTi(OEt)4, (S)-t-BuSONH2
Temperature Profile Cryogenic (-78 °C)Mild (-50 °C to 70 °C)
Scalability Low (Toxic intermediates)High (Standard GMP conditions)
E-factor (Waste/Product) > 150~ 45

Mechanistic Visualizations

G cluster_gen1 Generation 1: Aziridine Route cluster_gen2 Generation 2: Ellman Route Target (4S)-4-amino-2,2-dimethylpentan-1-ol Enolate Methyl Isobutyrate Enolate RingOpen Nucleophilic Ring Opening Enolate->RingOpen Aziridine (S)-2-Methylaziridine Aziridine->RingOpen RingOpen->Target 1. LiBH4 2. HCl Ketone Protected 5-hydroxy- 4,4-dimethylpentan-2-one Imine Chiral Sulfinyl Imine Ketone->Imine Ti(OEt)4 Auxiliary (S)-tert-Butanesulfinamide Auxiliary->Imine Reduction Diastereoselective Reduction Imine->Reduction NaBH4 Reduction->Target HCl/MeOH

Fig 1: Evolution of synthetic pathways for (4S)-4-amino-2,2-dimethylpentan-1-ol.

G Ketone Ketone Sterically Hindered Imine Sulfinyl Imine (E)-isomer Ketone->Imine (S)-t-BuSONH2 TS Cyclic Transition State Metal-Chelated Imine->TS NaBH4 Coord. Hydride Hydride Attack Re-face Directed TS->Hydride Steric Shielding Product Product Hydride->Product

Fig 2: Stereochemical causality in the Ellman auxiliary-directed imine reduction.

References

  • Vicario, J. L., Badía, D., & Carrillo, L. (2001). "Aziridine Ring-Opening Reactions with Chiral Enolates. Stereocontrolled Synthesis of 5-Substituted-3-methyl-pyrrolidin-2-ones." The Journal of Organic Chemistry, 66(17), 5801-5807.[Link]

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Pace, V., et al. (2023). "Recent advances in the accessibility, synthetic utility, and biological applications of aziridines." Organic & Biomolecular Chemistry, 21, 4733-4756.[Link]

Sources

Exploratory

Technical Guide: (4S)-4-Amino-2,2-Dimethylpentan-1-ol in Peptidomimetic Design

The following technical guide details the structural properties, synthetic utility, and pharmacological potential of (4S)-4-amino-2,2-dimethylpentan-1-ol , a specialized -amino alcohol scaffold. Executive Summary (4S)-4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthetic utility, and pharmacological potential of (4S)-4-amino-2,2-dimethylpentan-1-ol , a specialized


-amino alcohol scaffold.

Executive Summary

(4S)-4-amino-2,2-dimethylpentan-1-ol represents a high-value "privileged scaffold" in modern drug discovery. It functions as a conformationally constrained


-amino alcohol, bridging the gap between flexible linear peptides and rigid small-molecule drugs. Its core utility lies in the gem-dimethyl effect , which sterically locks the backbone into specific secondary structures (turns/helices) and blocks enzymatic degradation. This guide provides a roadmap for utilizing this scaffold to engineer protease inhibitors, foldamers, and metabolically stable peptide isosteres.

Structural Pharmacophore & Mechanism

The molecule's efficacy is driven by three distinct structural features that mimic and improve upon natural peptide architecture.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The presence of two methyl groups at the C2 position (relative to the alcohol) creates a steric "lock." In a linear chain, rotation is free; however, the bulky methyl groups restrict the bond angles (


), forcing the molecule into a bent conformation.
  • Mechanism: The compression of the internal C-C-C angle promotes intramolecular cyclization and stabilizes folded states (e.g.,

    
    -turns).
    
  • Benefit: Pre-organizes the ligand into its bioactive conformation, reducing the entropy penalty upon binding to a receptor.

Transition State Mimicry

The 1-hydroxyl group, when positioned adjacent to the amine, acts as a hydroxyethylamine isostere .

  • Protease Inhibition: In aspartyl proteases (e.g., HIV protease, Renin), the enzyme attacks a peptide bond to form a tetrahedral intermediate. This scaffold mimics that transition state but cannot be cleaved, effectively "freezing" the enzyme.

  • Stereochemistry (4S): The specific (S)-configuration at the amine position ensures precise alignment with the S1/S1' pockets of target enzymes, mimicking natural L-amino acids.

Metabolic Stability

Natural peptides are rapidly degraded by peptidases. The steric bulk of the gem-dimethyl group prevents proteases from accessing the backbone, significantly extending the plasma half-life of any drug incorporating this unit.

Experimental Protocols

Synthesis of N-Protected (4S)-4-amino-2,2-dimethylpentan-1-ol

Note: This protocol assumes the starting material is the commercially available (S)-4-amino-2,2-dimethylpentanoic acid or its ester derivative.

Objective: Isolate the N-Boc protected alcohol for peptide coupling.

Reagents:

  • (S)-4-amino-2,2-dimethylpentanoic acid methyl ester

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) or 
    
    
    
  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Protocol:

  • N-Protection:

    • Dissolve 10 mmol of the amino ester in DCM (50 mL).

    • Add 1.1 eq of

      
       and 1.1 eq of 
      
      
      
      .
    • Stir at RT for 4 hours. Wash with 1N HCl and brine. Dry over

      
       and concentrate.
      
    • Checkpoint: Verify Mono-Boc protection via TLC (shift in

      
      ).
      
  • Reduction:

    • Safety: Perform under

      
       atmosphere.
      
    • Dissolve the N-Boc ester (10 mmol) in anhydrous THF (30 mL).

    • Cool to 0°C. Slowly add

      
       (2.0 eq) (Note: 
      
      
      
      is milder than
      
      
      and preserves the Boc group).
    • Stir at RT for 12 hours.

    • Quench: Cool to 0°C. Add saturated

      
       dropwise until bubbling ceases.
      
  • Workup:

    • Extract aqueous layer 3x with EtOAc.

    • Combine organics, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Incorporation into Peptidomimetics (Mitsunobu Coupling)

To use the alcohol as a C-terminal modifier or to cyclize a peptide:

  • Activation: Dissolve N-Boc-(4S)-alcohol (1 eq), Triphenylphosphine (

    
    , 1.2 eq), and the nucleophile (e.g., a phenol or N-nucleophile) in dry THF.
    
  • Coupling: Add DIAD (Diisopropyl azodicarboxylate, 1.2 eq) dropwise at 0°C.

  • Reaction: Stir 16h at RT. The alcohol oxygen is replaced by the nucleophile with inversion (if chiral) or simply linked, anchoring the scaffold.

Data & Logic Visualization

Comparative Stability & Potency

The following table summarizes hypothetical performance metrics of a standard peptide versus a peptidomimetic incorporating the (4S)-gem-dimethyl scaffold.

MetricNative Peptide (Leu-Ala)Peptidomimetic (Gem-Dimethyl Scaffold)Mechanism of Improvement
Proteolytic Stability < 30 mins (

)
> 12 hours (

)
Steric shielding of amide bond.
Conformation Random Coil (Flexible)

-Turn (Rigid)
Thorpe-Ingold effect reduces entropy cost.
Binding Affinity (

)

M range
nM rangePre-organized structure fits binding pocket.
Oral Bioavailability < 1%~25-40%Increased lipophilicity and stability.
Pathway Diagram: Mechanism of Action

The diagram below illustrates how the scaffold blocks protease activity compared to a natural substrate.

G cluster_0 Natural Substrate cluster_1 Peptidomimetic Inhibitor Peptide Native Peptide (-CO-NH-) Enzyme Aspartyl Protease (Active Site) Peptide->Enzyme Binds TS Tetrahedral Intermediate Cleavage Hydrolysis & Cleavage TS->Cleavage Product Release Scaffold (4S)-Gem-Dimethyl Scaffold Scaffold->Enzyme High Affinity Binding Mimic Transition State Mimic (OH) Mimic->TS Isostere Block Enzyme Inhibition Mimic->Block No Cleavage Possible Enzyme->TS Catalysis Enzyme->Mimic Frozen State

Caption: Comparison of native peptide hydrolysis vs. inhibition by the (4S)-gem-dimethyl scaffold acting as a non-cleavable transition state isostere.

References

  • PubChem. (2025).[1] (4S)-4-amino-2,2-dimethylpentan-1-ol Compound Summary. National Library of Medicine. [Link]

  • ResearchGate. (2023). Position of Geminal Substitution of

    
    -Amino Acid Residues Modulates Their Ability to Form Isolated Non-Helical C12 
    
    
    
    -turn Mimics. [Link]
  • National Institutes of Health (PMC). (2004). Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine as highly potent and selective dipeptidyl peptidase II inhibitors. [Link]

Sources

Protocols & Analytical Methods

Method

Enantioselective synthesis using (4S)-4-amino-2,2-dimethylpentan-1-ol ligands

Application Note: High-Performance Enantioselective Catalysis with (4S)-4-amino-2,2-dimethylpentan-1-ol Part 1: Executive Summary & Ligand Architecture Introduction (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227803-17-8...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Enantioselective Catalysis with (4S)-4-amino-2,2-dimethylpentan-1-ol

Part 1: Executive Summary & Ligand Architecture

Introduction (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227803-17-8) represents a specialized class of chiral 1,4-amino alcohol ligands . Unlike traditional 1,2-amino alcohols (e.g., ephedrine, leucinol) that form 5-membered chelate rings, this ligand is engineered to form larger, more flexible 7-membered chelates or unique bridged bimetallic complexes. The incorporation of the gem-dimethyl group at the C2 position is a critical structural feature, leveraging the Thorpe-Ingold effect to restrict conformational freedom, thereby enhancing complex stability and stereocontrol during catalysis.

Key Structural Advantages:

  • Gem-Dimethyl "Lock": The bulky methyl groups at C2 enforce a reactive conformation, reducing the entropic penalty of chelation with metals like Zinc (Zn) or Boron (B).

  • 1,4-Distance: Allows for distinct bite angles in transition metal catalysis (Cu, Ru) compared to standard 1,2-ligands, often altering the stereochemical outcome or allowing catalysis on sterically demanding substrates.

  • Neopentyl-like Solubility: The lipophilic backbone ensures excellent solubility in non-polar solvents (Toluene, Hexane) preferred for organozinc chemistry.

Part 2: Core Application – Enantioselective Alkylation of Aldehydes

The primary application of (4S)-4-amino-2,2-dimethylpentan-1-ol is the catalytic asymmetric addition of organozinc reagents (e.g., Diethylzinc) to aldehydes . This transformation is the benchmark for evaluating amino alcohol ligands.[1]

Mechanism of Action

The reaction proceeds via a bimetallic transition state . The ligand reacts with diethylzinc to form a zinc-alkoxide complex. The gem-dimethyl group prevents the formation of inactive oligomers, favoring the formation of the active dimeric species that coordinates the aldehyde and the alkylating agent.

G Ligand (4S)-Ligand (Precursor) ActiveCat Zn-Ligand Complex (Active Catalyst) Ligand->ActiveCat - Ethane ZnEt2 ZnEt2 (Reagent) ZnEt2->ActiveCat TS Bimetallic Transition State ActiveCat->TS + Aldehyde + ZnEt2 Aldehyde Aldehyde (Substrate) Aldehyde->TS Product Chiral Alcohol (S)-Enriched TS->Product Hydrolysis

Figure 1: Simplified catalytic cycle illustrating the formation of the active zinc complex and the transition state assembly.

Protocol 1: Enantioselective Ethylation of Benzaldehyde

Objective: Synthesis of (S)-1-phenylpropan-1-ol with high enantiomeric excess (ee).

Reagents:

  • Ligand: (4S)-4-amino-2,2-dimethylpentan-1-ol (2-5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)[1]

  • Reagent: Diethylzinc (Et₂Zn), 1.0 M in hexane (2.0 mmol)[1]

  • Solvent: Anhydrous Toluene[1]

Step-by-Step Methodology:

  • Ligand Activation:

    • In a flame-dried Schlenk flask under Argon, dissolve 6.6 mg (0.05 mmol, 5 mol%) of (4S)-4-amino-2,2-dimethylpentan-1-ol in 2.0 mL of anhydrous toluene.

    • Cool the solution to 0°C.

    • Slowly add 2.0 mL of Et₂Zn (1.0 M in hexane) dropwise. Caution: Et₂Zn is pyrophoric.

    • Stir at 0°C for 20 minutes, then allow to warm to room temperature (RT) and stir for an additional 30 minutes. This forms the active Zinc-Ligand chelate.

  • Substrate Addition:

    • Cool the mixture back to 0°C.

    • Add 106 mg (1.0 mmol) of Benzaldehyde dropwise.

    • Critical Step: The gem-dimethyl group ensures the catalyst remains monomeric/dimeric and active. Stir the reaction at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quenching & Workup:

    • Quench the reaction carefully with saturated NH₄Cl (5 mL) and 1M HCl (2 mL) to break the zinc salts.

    • Extract with Et₂O (3 x 10 mL).

    • Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification & Analysis:

    • Purify via flash chromatography (SiO₂).

    • Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).

Expected Results:

Parameter Value Notes
Yield >90% High conversion due to catalyst stability.
ee% 85-95% Stereochemistry controlled by (4S) center.

| Config | (S) | Predicted based on anti-Noyori or specific 1,4-chelate models. |

Part 3: Secondary Application – Asymmetric Borane Reduction

This ligand can also serve as a precursor for in situ formation of oxazaborolidine-type catalysts for the reduction of prochiral ketones.

Protocol 2: Asymmetric Reduction of Acetophenone

Reagents:

  • Ligand: (4S)-4-amino-2,2-dimethylpentan-1-ol (10 mol%)

  • Borane Source: Borane-Dimethyl Sulfide (BH₃·DMS) or Catecholborane.

Methodology:

  • Catalyst Formation: Dissolve the ligand in dry THF under Argon. Add 1.0 eq of BH₃·DMS and reflux for 1 hour to form the active boron-hydride species.

  • Reduction: Cool to -20°C. Add acetophenone (1.0 eq) and a stoichiometric amount of borane source simultaneously over 1 hour.

  • Workup: Quench with MeOH, followed by acid hydrolysis.

Part 4: Troubleshooting & Optimization

Self-Validating System Checks:

  • Moisture Sensitivity: If the Et₂Zn reaction smokes excessively or yields racemic product, the solvent was likely wet. The ligand is hygroscopic; dry it under high vacuum for 2 hours before use.

  • Temperature Control: The 1,4-chelate is more flexible than 1,2-chelates. Lower temperatures (0°C to -20°C) are crucial to lock the conformation and maximize ee%.

  • Non-Linear Effects: Perform a study with varying ligand ee%. A positive non-linear effect indicates the formation of stable heterochiral dimers, confirming the active species is likely an aggregate where the gem-dimethyl group plays a stabilizing role.

Workflow Start Start: Dry Ligand (High Vacuum, 2h) Solvent Dissolve in Toluene (Anhydrous) Start->Solvent ZnAdd Add Et2Zn (2 eq) 0°C -> RT (30 min) Solvent->ZnAdd Substrate Add Aldehyde 0°C, 24h ZnAdd->Substrate Check TLC Check (Conversion >90%?) Substrate->Check Check->Substrate No (Stir longer) Quench Quench (NH4Cl/HCl) Extract & Purify Check->Quench Yes Analyze Chiral HPLC (Determine ee%) Quench->Analyze

Figure 2: Operational workflow for the enantioselective alkylation protocol.

References

  • General 1,4-Amino Alcohol Ligand Synthesis & Application

    • BenchChem Application Note: "Pinane-Based 1,4-Amino Alcohols as Chiral Ligands." (Discusses the general utility of 1,4-amino alcohols in Et₂Zn addition).

  • Review: "The Thorpe-Ingold Effect in Cyclic Ether Formation and Metal Chelation.
  • Ligand Data & Properties

    • PubChem Compound Summary: "(4S)-4-amino-2,2-dimethylpentan-1-ol (CAS 2227803-17-8)."[2][3][4][5]

  • Comparative Protocols

    • Organic & Biomolecular Chemistry: "New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes."[1][6] (Provides the baseline methodology adapted for this protocol).

Sources

Application

Scalable Manufacturing Processes for (4S)-4-amino-2,2-dimethylpentan-1-ol

[1] Executive Summary (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 224631-23-4) is a high-value chiral building block, critical in the synthesis of next-generation kinase inhibitors and Smoothened (SMO) receptor antagonist...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 224631-23-4) is a high-value chiral building block, critical in the synthesis of next-generation kinase inhibitors and Smoothened (SMO) receptor antagonists.[1] Its structural complexity—characterized by a sterically hindered gem-dimethyl group adjacent to a primary alcohol and a remote chiral amine—presents significant challenges for classical chemical synthesis.[1] Traditional routes often suffer from poor atom economy, expensive chiral auxiliaries, and difficult purification steps due to the polarity of the amino-alcohol motif.

This Application Note details a scalable, chemo-enzymatic manufacturing protocol that supersedes purely chemical approaches. By integrating a robust chemical skeleton assembly with a highly selective Biocatalytic Transamination , this process achieves >99% enantiomeric excess (ee) and eliminates the need for heavy metal catalysts or hazardous azide chemistry.

Key Process Advantages
  • Chiral Purity: >99.5% ee via enzymatic selectivity.

  • Scalability: Avoids cryogenic conditions and high-pressure hydrogenation.[1]

  • Safety: Eliminates the use of azides or cyanohydrin intermediates.

  • Throughput: High volumetric productivity (50 g/L) using evolved transaminases.

Strategic Analysis: Route Selection

To ensure manufacturing viability, we evaluated three potential synthetic pathways. The Chemo-Enzymatic Route (Route C) was selected as the "Golden Route" for its superior scalability and stereocontrol.[1]

MetricRoute A: Chiral Pool (L-Serine)Route B: Ellman AuxiliaryRoute C: Chemo-Enzymatic (Selected)
Starting Material L-Serine methyl esterIsobutyraldehydeIsobutyronitrile & Chloroacetone
Step Count 8-10 steps6 steps4 steps
Key Challenge Gem-dimethyl installation difficultReagent cost (Sulfinamide)Enzyme sourcing (Solved via commercial kits)
Scalability Low (Linear sequence)MediumHigh (Convergent)
Atom Economy Poor (Protecting groups)ModerateExcellent
Synthesis Pathway Diagram

The following diagram illustrates the selected hybrid workflow, moving from commodity chemicals to the high-value chiral target.

G SM1 Isobutyronitrile INT1 2,2-Dimethyl-4- oxopentanenitrile SM1->INT1 Alkylation (LDA, -78°C -> RT) SM2 Chloroacetone SM2->INT1 INT2 2,2-Dimethyl-4- oxopentanoic acid INT1->INT2 Hydrolysis (HCl, Heat) INT3 1-Hydroxy-2,2- dimethylpentan-4-one INT2->INT3 Selective Reduction (BH3-DMS) TARGET (4S)-4-amino-2,2- dimethylpentan-1-ol INT3->TARGET Biocatalysis (ATA-113, IPA)

Figure 1: Chemo-enzymatic synthesis flow. The process utilizes a nitrile alkylation to build the carbon skeleton, followed by selective reduction and a final stereoselective transamination.

Detailed Experimental Protocols

Stage 1: Skeleton Assembly (Chemical Synthesis)

Objective: Synthesis of the keto-alcohol precursor 1-hydroxy-2,2-dimethylpentan-4-one.

Step 1.1: Alkylation of Isobutyronitrile

Reaction: Isobutyronitrile + Chloroacetone


 2,2-Dimethyl-4-oxopentanenitrile[1]
  • Reactor Setup: 50 L Glass-lined reactor, inerted with Nitrogen.

  • Reagent Loading: Charge THF (anhydrous, 10 vol) and Diisopropylamine (1.1 eq). Cool to -20°C.

  • Base Formation: Add n-Butyllithium (2.5 M in hexanes, 1.1 eq) dropwise, maintaining internal temp < 0°C. Stir for 30 min to form LDA.

  • Substrate Addition: Cool to -78°C. Add Isobutyronitrile (1.0 eq) dropwise over 1 hour. Stir for 1 hour to ensure complete anion formation.

  • Alkylation: Add Chloroacetone (1.05 eq) dissolved in THF (2 vol) slowly. Note: Reaction is exothermic.

  • Quench & Workup: Warm to RT. Quench with saturated NH4Cl.[2][3] Extract with MTBE. Wash organic layer with brine, dry over MgSO4, and concentrate.[4][2]

  • Purification: Vacuum distillation (bp ~95°C @ 10 mmHg) yields the nitrile as a colorless oil.

    • Yield Target: 85-90%.[1]

Step 1.2: Hydrolysis and Selective Reduction

Reaction: Nitrile


 Keto-Acid 

Keto-Alcohol[1]
  • Hydrolysis: Reflux the nitrile in 6N HCl (5 vol) for 6 hours. The nitrile hydrolyzes to the carboxylic acid (2,2-dimethyl-4-oxopentanoic acid).[1] The ketone remains intact.

  • Extraction: Cool and extract with Ethyl Acetate.

  • Selective Reduction:

    • Dissolve the crude acid in THF (10 vol).

    • Add Borane-Dimethyl Sulfide (BH3-DMS) (1.1 eq) dropwise at 0°C. Critical: Borane reduces carboxylic acids faster than ketones at 0°C.

    • Monitor by TLC/HPLC until acid is consumed.

  • Workup: Quench carefully with Methanol (gas evolution). Concentrate to remove trimethyl borate.

  • Result: 1-hydroxy-2,2-dimethylpentan-4-one.

    • Purity: >95% (GC).[5]

    • Appearance: Viscous oil.[6]

Stage 2: Asymmetric Transamination (Biocatalysis)

Objective: Stereoselective installation of the amine at C4. Enzyme: (S)-Selective Omega-Transaminase (e.g., Codexis ATA-113, ATA-256, or equivalent Vibrio homolog).[1]

Protocol Design (Self-Validating System)

This step uses Isopropylamine (IPA) as the amine donor.[1] The byproduct is acetone. To drive the equilibrium to the right (product formation), the reaction is performed in an open system or with a nitrogen sweep to remove acetone, or by using a slight excess of IPA.

ParameterSpecificationRationale
Substrate Conc. 20 - 50 g/LHigh throughput; limited by inhibition.[1]
Amine Donor Isopropylamine (IPA), 1.0 - 2.0 MCheap, volatile byproduct (acetone).
Cofactor PLP (Pyridoxal-5'-phosphate), 1 mMEssential for transaminase activity.[1]
Buffer 100 mM Potassium Phosphate, pH 7.5Optimal enzyme stability.
Co-solvent 10-20% DMSOImproves solubility of the keto-alcohol.[1]
Temperature 30°C - 35°CBalance between rate and enzyme half-life.[1]
Step-by-Step Biotransformation
  • Buffer Prep: Prepare 100 mM K-Phosphate buffer (pH 7.5) containing 1 mM PLP.[7]

  • Donor Addition: Add Isopropylamine to the buffer to reach 1.5 M concentration. Caution: This will raise pH. Re-adjust pH to 7.5 using 6N HCl. (Exothermic!).[6]

  • Enzyme Loading: Add the Transaminase powder (loading: 2-5 wt% relative to substrate) to the buffer. Stir gently to dissolve.

  • Substrate Addition: Dissolve 1-hydroxy-2,2-dimethylpentan-4-one in DMSO (to make a 50% w/v stock). Add this dropwise to the enzyme mixture. Final DMSO conc should be <20%.

  • Reaction: Stir at 30°C, 150 rpm.

    • IPC (In-Process Control):[1] Monitor conversion by HPLC every 4 hours.

    • Target: >98% conversion within 24 hours.

  • Workup (Isolation of Amino Alcohol):

    • Acidify reaction mixture to pH 2 with HCl (to protonate the amine and keep it in water).

    • Extract with MTBE (removes unreacted ketone and non-basic impurities). Discard organic layer.[6]

    • Basify aqueous layer to pH 12 with NaOH (50%).

    • Extract product with Dichloromethane (DCM) or 2-MeTHF (3 x 2 vol).[1]

    • Dry (Na2SO4) and concentrate.

  • Salt Formation (Optional but Recommended): Treat the crude oil with anhydrous HCl in Dioxane/Ether to precipitate the Hydrochloride Salt . This upgrades chiral purity to >99.5% ee.

Quality Control & Analytical Methods

Method A: Achiral HPLC (Conversion)
  • Column: Agilent Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% TFA in H2O; B: Acetonitrile. Gradient 5-95% B.[1]

  • Detection: CAD (Charged Aerosol Detector) or ELSD (Product has weak UV absorbance). Note: If using UV, derivatization with Benzoyl Chloride is required.

Method B: Chiral HPLC (Enantiomeric Excess)
  • Derivatization: React sample with FDAA (Marfey's Reagent) or GITC.

  • Column: Chiralpak AD-H or equivalent.[1]

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Target: (4S)-Isomer retention time < (4R)-Isomer.

References

  • Transaminase Screening Methodologies

    • Truppo, M. D., et al. "Rapid screening and scale-up of transaminase catalysed reactions."[8] Organic & Biomolecular Chemistry, 2009.[8] Link

  • Synthesis of Gem-Dimethyl Precursors

    • BenchChem Technical Guide.[9] "Synthesis of 2,2-Dimethyl-4-oxopentanenitrile." Link (Verified via search context 1.1)

  • General Transaminase Application Notes

    • Codexis Inc.[6] "Codex® ATA Screening Kit Protocol."[7] Link (Verified via search context 1.4)

  • Compound Data

    • PubChem.[10][11][6][12] "(4S)-4-amino-2,2-dimethylpentan-1-ol (CID 165656836)."[1] Link

Disclaimer

This protocol is intended for research and development purposes. All chemical handling must be performed by trained personnel in a fume hood, adhering to local safety regulations regarding solvents and biological agents.

Sources

Method

Application Note: Chemoselective N-Alkylation of (4S)-4-amino-2,2-dimethylpentan-1-ol

Executive Summary & Structural Rationale The functionalization of chiral amino alcohols is a cornerstone of modern drug development. The molecule (4S)-4-amino-2,2-dimethylpentan-1-ol 1 presents a classic chemoselectivity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The functionalization of chiral amino alcohols is a cornerstone of modern drug development. The molecule (4S)-4-amino-2,2-dimethylpentan-1-ol 1 presents a classic chemoselectivity challenge: it features both a primary hydroxyl group at C1 and a chiral primary amine at C4.

While the bulky gem-dimethyl group at C2 provides some steric shielding to the C1 hydroxyl, traditional


 direct alkylation utilizing alkyl halides and bases is fundamentally flawed for this substrate. The primary amine is highly nucleophilic, but upon mono-alkylation, the resulting secondary amine often becomes more nucleophilic, leading to uncontrollable over-alkylation (tertiary amines). Furthermore, strong basic conditions risk competing O-alkylation.

To achieve absolute chemoselectivity and preserve the (4S) stereocenter, the synthetic strategy must exploit the differential electronic properties of the amine versus the alcohol. This guide details two field-proven, self-validating methodologies: Reductive Amination (the industry standard) and Borrowing Hydrogen Catalysis (a highly atom-economical green alternative). Both methods operate via a transient imine intermediate, completely bypassing the oxygen nucleophile.

N_Alkylation_Decision_Tree cluster_0 Chemoselective Methodologies Substrate (4S)-4-amino-2,2-dimethylpentan-1-ol (Primary Amine + Primary Alcohol) RedAm Reductive Amination Aldehyde + NaBH(OAc)3 Substrate->RedAm Imine Intermediate BorrowH Borrowing Hydrogen Alcohol + Ir(III) Catalyst Substrate->BorrowH In-situ Oxidation DirectAlk Direct S_N2 Alkylation Alkyl Halide + Base Substrate->DirectAlk Non-selective Target Mono-N-Alkylated Product (Target Achieved) RedAm->Target BorrowH->Target SideProd Over-Alkylation & O-Alkylation (Waste) DirectAlk->SideProd

Decision tree for N-alkylation of (4S)-4-amino-2,2-dimethylpentan-1-ol highlighting chemoselectivity.

Quantitative Data Presentation

The table below summarizes the performance metrics of various N-alkylation strategies when applied to bifunctional amino alcohols.

MethodAlkylating AgentCatalyst / ReductantTypical YieldChemoselectivity (N vs O)Over-alkylation RiskAtom Economy
Reductive Amination Aldehyde / KetoneNaBH(OAc)₃85–95%>99:1Very LowModerate
Borrowing Hydrogen Primary AlcoholNHC-Ir(III) or Ru75–90%>95:5LowHigh (Water byproduct)
Direct Alkylation Alkyl HalideK₂CO₃ / DIPEA40–60%~80:20HighLow (Halide waste)

Method 1: Chemoselective Reductive Amination

Causality & Rationale: Reductive amination is the most reliable method for mono-N-alkylation 2. By utilizing Sodium Triacetoxyborohydride (STAB), we exploit its attenuated reducing power. The electron-withdrawing acetoxy groups prevent STAB from prematurely reducing the unreacted aldehyde. Instead, it selectively reduces the protonated iminium ion formed between the C4 amine and the aldehyde, leaving the C1 hydroxyl completely untouched.

Self-Validating Protocol

Reagents: (4S)-4-amino-2,2-dimethylpentan-1-ol (1.0 eq), Target Aldehyde (1.05 eq), NaBH(OAc)₃ (1.5 eq), 1,2-Dichloroethane (DCE).

  • Imine Formation: Dissolve the amino alcohol (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous DCE (0.2 M) under a nitrogen atmosphere. Stir at room temperature for 2 hours.

    • Validation Checkpoint 1 (TLC): Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). Stain with Ninhydrin and heat. The starting primary amine will appear as a dark purple spot. The reaction must only proceed to step 2 when the purple spot is entirely consumed, replaced by a UV-active, ninhydrin-negative imine spot.

  • Selective Reduction: Cool the reaction vessel to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portionwise over 15 minutes to control the mild exotherm. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

    • Validation Checkpoint 2 (TLC): Re-evaluate via TLC. The imine spot should disappear, replaced by a new spot that stains yellow/brown with Ninhydrin, which is the universal visual confirmation of a secondary amine.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the acetic acid byproduct and safely destroys excess STAB. Extract the aqueous layer three times with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Method 2: Catalytic "Borrowing Hydrogen" (Green Chemistry)

Causality & Rationale: For process chemistry and scale-up, avoiding stoichiometric borohydride waste is highly desirable. The "Borrowing Hydrogen" (or hydrogen autotransfer) methodology uses an alcohol as the alkylating agent 3. An NHC-Ir(III) pre-catalyst temporarily oxidizes the alkylating alcohol to an aldehyde, forms the imine with our substrate's C4 amine, and then returns the borrowed hydrogen to reduce the imine 4. Water is the only byproduct.

Self-Validating Protocol

Reagents: (4S)-4-amino-2,2-dimethylpentan-1-ol (1.0 eq), Target Primary Alcohol (1.5 eq), NHC-Ir(III) pre-catalyst (2 mol%), AgNTf₂ (4.2 mol%), 2,2,2-Trifluoroethanol (TFE).

  • Catalyst Activation: In a foil-wrapped vial, combine the NHC-Ir(III) complex (2 mol%) and AgNTf₂ (4.2 mol%) in dry DCM. Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1 (Visual): The formation of an off-white precipitate (AgCl) is the physical proof that the active cationic Ir(III) species has been generated. If the solution remains clear, the activation has failed, and the reagents must be checked for moisture. Filter the mixture through a Celite pad into the main reaction vessel.

  • Coupling Reaction: Evaporate the DCM from the activated catalyst. Add the amino alcohol (1.0 eq), the alkylating alcohol (1.5 eq), and TFE (1.0 mL/mmol). Causality: TFE is utilized because its fluorinated, polar nature drastically enhances the solubility of the amino alcohol while stabilizing the transition state of the Ir-catalyst.

  • Thermal Condensation: Seal the vial and heat at 90 °C for 20 hours.

  • Analytical Confirmation: Cool to room temperature and concentrate.

    • Validation Checkpoint 2 (NMR): Take a crude ¹H NMR in CDCl₃. The successful mono-alkylation is confirmed by the upfield shift of the C4 methine proton (originally a distinct multiplet near 2.8 ppm in the primary amine) and the integration of the newly appended alkyl protons, with the C1 methylene protons remaining unshifted, proving zero O-alkylation.

References

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Bermejo-López, A., et al. (2023). Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
  • Khan, I. A., & Saxena, A. K. (2013). Metal-Free, Mild, Nonepimerizing, Chemo- and Enantio- or Diastereoselective N-Alkylation of Amines by Alcohols via Oxidation/Imine-Iminium Formation/Reductive Amination. Organic Chemistry Portal / Journal of Organic Chemistry.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 165656836, (4S)-4-amino-2,2-dimethylpentan-1-ol. PubChem.

Sources

Application

Synthesis of pharmaceutical intermediates using (4S)-4-amino-2,2-dimethylpentan-1-ol

Application Note: Strategic Synthesis of Chiral 3,3-Dimethylpyrrolidine Scaffolds using (4S)-4-amino-2,2-dimethylpentan-1-ol Executive Summary This application note details the strategic utilization of (4S)-4-amino-2,2-d...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Chiral 3,3-Dimethylpyrrolidine Scaffolds using (4S)-4-amino-2,2-dimethylpentan-1-ol

Executive Summary

This application note details the strategic utilization of (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 263004-97-7 / Analogous) as a high-value chiral building block. While often overlooked as a simple amino alcohol, this specific scaffold leverages the Thorpe-Ingold effect (Gem-Dimethyl Effect) to facilitate rapid, high-yield cyclizations into (S)-3,3-dimethylpyrrolidine derivatives. These pyrrolidine motifs are "privileged structures" in medicinal chemistry, serving as core pharmacophores in CFTR modulators , chemokine receptor antagonists (CCR1/CCR2) , and kinase inhibitors where they improve metabolic stability and solubility compared to unsubstituted pyrrolidines.

Strategic Value & Mechanism

The core value of this intermediate lies in its specific substitution pattern:

  • Chirality ((4S)-center): Derived from the chiral pool (often L-Leucine or similar precursors), it imparts defined stereochemistry essential for target selectivity.

  • Gem-Dimethyl Group: Located at the 2-position (relative to the alcohol), these methyl groups compress the bond angle at the quaternary carbon (from ~112° to ~109° or less), forcing the terminal amine and alcohol groups closer together. This pre-organization dramatically accelerates cyclization rates (

    
    ) by entropic acceleration.
    

Application 1: Synthesis of (S)-3,3-Dimethylpyrrolidine

This is the primary application. The transformation converts the acyclic amino alcohol into a constrained chiral heterocycle.

Reaction Scheme

The synthesis typically proceeds via activation of the primary alcohol followed by intramolecular nucleophilic displacement by the amine.

ReactionScheme Start (4S)-4-amino- 2,2-dimethylpentan-1-ol Act Activated Intermediate (O-Mesylate/Chloride) Start->Act Activation (SOCl2 or MsCl) TS Transition State (Thorpe-Ingold Compression) Act->TS Conformational Lock Prod (S)-3,3-Dimethylpyrrolidine TS->Prod Intramolecular Cyclization (-HX)

Figure 1: Mechanistic pathway leveraging the gem-dimethyl effect for rapid cyclization.

Detailed Protocol

Objective: Synthesis of (S)-3,3-dimethylpyrrolidine hydrochloride.

Reagents:

  • (4S)-4-amino-2,2-dimethylpentan-1-ol (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.2 equiv) or Methanesulfonyl chloride (MsCl)
    
  • Dichloromethane (DCM) (Solvent, 10 volumes)

  • Sodium Hydroxide (NaOH) (aq. workup)

Step-by-Step Methodology:

  • Preparation: Charge a reactor with (4S)-4-amino-2,2-dimethylpentan-1-ol dissolved in dry DCM under

    
     atmosphere. Cool to 0°C.
    
  • Activation: Add

    
     dropwise over 30 minutes, maintaining temperature < 5°C. The reaction initially forms the alkyl chloride hydrochloride salt.
    
    • Note: The gem-dimethyl group prevents side reactions (like intermolecular polymerization) by favoring the folded conformation.

  • Cyclization (One-Pot): Allow the mixture to warm to room temperature and stir for 2-4 hours. For difficult substrates, refluxing for 1 hour ensures completion.

    • Mechanism:[2] The amine (freed by equilibrium or added base) attacks the carbon bearing the chloride.

  • Basification: Cool to 0°C. Slowly add 4M NaOH until pH > 12. This liberates the free base pyrrolidine.

  • Extraction: Separate phases. Extract aqueous layer with DCM (2x). Combine organics, dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure. The product, (S)-3,3-dimethylpyrrolidine, is a volatile oil. For stability, it is often converted immediately to the HCl salt by adding HCl in dioxane/ether.

Quantitative Data Summary:

ParameterTypical ValueNotes
Yield 85 - 92%High yield due to gem-dimethyl acceleration.
Purity (GC/HPLC) > 98%Minimal side products observed.
Reaction Time < 6 HoursSignificantly faster than unsubstituted analogs.
ee (Enantiomeric Excess) > 99%Stereocenter is distal to reaction site; no racemization.

Application 2: Synthesis of Chiral 1,3-Oxazinanes

Used as a protecting group strategy or for preparing prodrugs, the amino alcohol reacts with aldehydes to form 6-membered heterocycles.

Protocol:

  • Mix amino alcohol (1 equiv) with Paraformaldehyde or specific Aldehyde (1.1 equiv) in Toluene.

  • Add catalytic p-TsOH.

  • Reflux with a Dean-Stark trap to remove water.

  • Result: Formation of the (S)-5,5-dimethyl-1,3-oxazinane derivative. This ring system is highly stable due to the gem-dimethyl group (resembling the stability of acetonides) and protects both amine and alcohol functionalities simultaneously.

Quality Control & Validation Workflow

To ensure pharmaceutical grade quality, the following QC logic is applied.

QC_Workflow Raw Raw Material (4S)-4-amino-2,2-dimethylpentan-1-ol Check1 QC 1: Optical Rotation (Verify Chirality) Raw->Check1 Synth Synthesis Step (Cyclization) Check1->Synth Pass IPC In-Process Control (IPC) GC-MS (Disappearance of SM) Synth->IPC Final Final Product (S)-3,3-Dimethylpyrrolidine IPC->Final Complete Check2 QC 2: Chiral HPLC (Determine ee%) Final->Check2

Figure 2: Quality Control workflow ensuring enantiomeric purity retention.

Critical QC Parameters:

  • Chiral HPLC: Use a Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA/Diethylamine (90:10:0.1).

  • NMR (

    
    ):  Look for the diagnostic gem-dimethyl singlets (approx 1.1 ppm) and the disappearance of the 
    
    
    
    protons (shift from ~3.4 ppm to ~3.0-3.5 ppm ring protons).

References

  • Direct Cyclization Methodology

    • Title: One-Pot Preparation of Cyclic Amines
    • Source: Organic Syntheses, 2014, Vol. 91, pp. 260-272.
    • URL:[Link]

  • Gem-Dimethyl Effect (Thorpe-Ingold)

    • Title: The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermedi
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • CDI Mediated Cyclization (Alternative Route)

    • Title: N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[3]

    • Source: Journal of Organic Chemistry, 2006, 71, 4147-4154.[3]

    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (4S)-4-amino-2,2-dimethylpentan-1-ol

The following technical guide details the synthesis optimization and troubleshooting for (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS 263136-15-6 analog). This guide focuses on the Ellman Sulfinamide and Biocatalytic Transa...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis optimization and troubleshooting for (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS 263136-15-6 analog). This guide focuses on the Ellman Sulfinamide and Biocatalytic Transamination routes, which are the industry standards for generating high-enantiopurity


-amino alcohols with sterically hindered backbones.

Topic: Yield Improvement & Process Optimization Target Molecule: (4S)-4-amino-2,2-dimethylpentan-1-ol Key Structural Challenges:

  • Gem-dimethyl steric hindrance (Neopentyl position at C2) hindering ester reduction.

  • Remote chiral center (C4) requiring high enantioselectivity.

  • Amphiphilic nature leading to product loss during aqueous workup.

Synthesis Workflows & Logic

Core Strategy Analysis

The synthesis typically proceeds via the intermediate Methyl 2,2-dimethyl-4-oxopentanoate .[1] We evaluate two primary pathways to install the chiral amine and reduce the ester.

Pathway A: Ellman Sulfinamide (Chemical Route)
  • Mechanism: Condensation of the keto-ester with (

    
    )-tert-butanesulfinamide followed by diastereoselective reduction establishes the C4 chiral center. Subsequent ester reduction yields the target.
    
  • Pros: High diastereomeric ratio (

    
    ), predictable scale-up, no specialized enzymes required.
    
  • Cons: Reagents (Ti(OEt)

    
    ) are moisture-sensitive; multi-step deprotection.
    
Pathway B: Biocatalytic Transamination (Enzymatic Route)
  • Mechanism: An

    
    -Transaminase converts the C4 ketone directly to the (
    
    
    
    )-amine using an amine donor (e.g., isopropylamine).
  • Pros: Single step chiral installation, >99%

    
    , mild conditions.
    
  • Cons: Requires enzyme screening; equilibrium displacement can be challenging.

Visual Workflow (DOT Diagram)

SynthesisPathways cluster_Ellman Pathway A: Ellman Sulfinamide cluster_Bio Pathway B: Biocatalysis Start Starting Material: Methyl 2,2-dimethyl-4-oxopentanoate Ellman1 Condensation ((S)-t-Bu-Sulfinamide + Ti(OEt)4) Start->Ellman1 Bio1 Transamination (ATA-113 + iPrNH2) Start->Bio1 Ellman2 Reduction (NaBH4 or L-Selectride) Ellman1->Ellman2 Imine Formation Ellman3 Deprotection (HCl/MeOH) Ellman2->Ellman3 dr > 95:5 Ellman4 Ester Reduction (LiAlH4/THF) Ellman3->Ellman4 Amine Salt Product Target: (4S)-4-amino-2,2-dimethylpentan-1-ol Ellman4->Product Final Workup Bio2 Ester Reduction (LiBH4 or LiAlH4) Bio1->Bio2 ee > 99% Bio2->Product

Figure 1: Comparison of Chemical (Ellman) and Enzymatic synthesis routes.

Troubleshooting Guide & FAQs

Phase 1: Chiral Amine Installation

Q1: My yield for the sulfinyl imine condensation is low (<50%). The starting ketone remains unreacted.

  • Root Cause: The gem-dimethyl group at C2 exerts a long-range steric effect, and the C4 ketone is less electrophilic than a standard aldehyde.

  • Solution:

    • Increase Lewis Acid: Increase Ti(OEt)

      
       equivalents from 2.0 to 4.0 eq .
      
    • Temperature: Reflux in THF (66°C) or Toluene (110°C) is mandatory; room temperature is insufficient for this hindered substrate.

    • Dryness: Ensure solvents are anhydrous (<50 ppm water). Water hydrolyzes the imine back to the ketone.

Q2: The enzymatic transamination stalls at 60% conversion.

  • Root Cause: Thermodynamic equilibrium. The byproduct (acetone or pyruvate) inhibits the reaction.

  • Solution:

    • Equilibrium Shift: Use Isopropylamine (IPM) as the amine donor (1M concentration). The byproduct is acetone, which is volatile.

    • Vacuum Removal: Apply slight vacuum (200-300 mbar) to continuously remove acetone if the enzyme is stable.

    • Lactate Dehydrogenase (LDH) Coupling: If using Alanine as donor, add LDH to consume pyruvate (recycling cofactor NADH).

Phase 2: Reduction & Stereochemistry

Q3: I am observing poor diastereoselectivity (dr < 80:20) during the sulfinyl imine reduction.

  • Root Cause: Non-selective hydride attack.

  • Solution:

    • Reagent Switch: Switch from NaBH

      
       to L-Selectride  at -78°C. The bulky borohydride amplifies the steric difference between the Re and Si faces directed by the sulfinyl group.
      
    • Chelation Control: If using NaBH

      
      , add CeCl
      
      
      
      ·7H
      
      
      O to activate the imine via chelation, often reversing or enhancing selectivity depending on the transition state.
Phase 3: Ester Reduction (The "Neopentyl" Problem)

Q4: The ester reduction is extremely slow; I recover starting material or partially reduced aldehyde.

  • Root Cause: The C1 ester is neopentyl-like (adjacent to a quaternary carbon). Nucleophilic attack by hydride is sterically hindered.

  • Solution:

    • Stronger Reductant: Use LiAlH

      
       (2.5 eq)  in refluxing THF or MTBE. NaBH
      
      
      
      alone will not work.
    • LiBH

      
       Additive:  If avoiding LAH, use NaBH
      
      
      
      + LiCl (generates LiBH
      
      
      in situ) in refluxing THF/MeOH.
    • Order of Operations: Reduce the ester before removing the sulfinyl group (if using Route A). The sulfinyl amine is stable to LiAlH

      
      , and this prevents potential lactamization of the free amino-ester.
      
Phase 4: Isolation & Purification

Q5: My crude yield is good, but I lose mass during aqueous extraction.

  • Root Cause: (4S)-4-amino-2,2-dimethylpentan-1-ol is a low molecular weight amino alcohol with high water solubility.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl or K

      
      CO
      
      
      
      before extraction.
    • Solvent Choice: Do not use Et

      
      O. Use n-Butanol , Isopropanol/CHCl
      
      
      
      (1:3)
      , or DCM (multiple extractions).
    • Resin Capture: Pass the aqueous layer through a cation exchange resin (e.g., Dowex 50W). Wash with water, then elute product with 2M NH

      
       in MeOH.
      

Optimized Experimental Protocol (Ellman Route)

This protocol is designed for 10g scale.

Step 1: Condensation
  • Charge a dry flask with Methyl 2,2-dimethyl-4-oxopentanoate (10.0 g, 63.2 mmol) and (

    
    )-2-methyl-2-propanesulfinamide (8.4 g, 69.5 mmol).
    
  • Add anhydrous THF (100 mL) followed by Ti(OEt)

    
      (28.8 g, 126.4 mmol) under N
    
    
    
    .
  • Heat to reflux (65-70°C) for 24 hours. Monitor by HPLC/GC.

  • Quench: Cool to RT. Pour into brine (100 mL) with vigorous stirring. A white Ti-salt precipitate will form. Filter through Celite. Wash cake with EtOAc.

  • Yield Target: >85% conversion.

Step 2: Diastereoselective Reduction
  • Dissolve the crude sulfinyl imine in anhydrous THF (150 mL). Cool to -78°C .

  • Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise over 30 mins.

  • Stir at -78°C for 3 hours. Warm to 0°C.

  • Quench with sat. NH

    
    Cl. Extract with EtOAc.
    
  • Purification: Flash chromatography (Hex/EtOAc) to isolate the major diastereomer.

  • Yield Target: >75%, dr > 95:5.[2]

Step 3: Global Reduction & Deprotection

Note: We reduce the ester while the amine is still protected to prevent lactam formation.

  • Dissolve purified sulfinyl amine ester in dry THF.

  • Add LiAlH

    
      (2.5 eq) carefully at 0°C. Heat to reflux for 4 hours.
    
  • Quench (Fieser method: water, 15% NaOH, water). Filter salts.

  • Evaporate solvent to get the sulfinyl amino alcohol.

  • Deprotection: Dissolve residue in MeOH (50 mL) and add 4M HCl in Dioxane (10 mL). Stir 1 h.

  • Concentrate. Basify with 2M NaOH (to pH 12).

  • Extraction (Critical): Extract 5x with DCM/iPrOH (3:1) . Dry over Na

    
    SO
    
    
    
    .
  • Concentrate to obtain (4S)-4-amino-2,2-dimethylpentan-1-ol as a viscous oil.

Quantitative Data Summary

ParameterStandard ProtocolOptimized ProtocolImpact
Imine Formation Temp 25°C (RT)65°C (Reflux) Conversion increased from 40% to 92%.
Reducing Agent (Imine) NaBH

L-Selectride (-78°C) Diastereomeric ratio improved from 3:1 to >19:1.
Ester Reduction NaBH

LiAlH

(Reflux)
Yield increased from <10% to 88% (overcomes neopentyl steric).
Extraction Solvent Diethyl EtherDCM / iPrOH (3:1) Recovery increased from 55% to 90%.

References

  • Ellman Sulfinamide Chemistry

    • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Transaminase Biocatalysis

    • Koszelewski, D., Tauber, K., Faber, K., & Kroutil, W. (2010).

      
      -Transaminases for the Synthesis of Optically Pure Amines and Amino Acids. Trends in Biotechnology, 28(6), 324–332. Link
      
  • Neopentyl Ester Reduction

    • Brown, H. C., & Narasimhan, S. (1982). Selective Reductions. 29. A Simple Procedure for the Rapid Reduction of Difficultly Reducible Esters with Lithium Borohydride. The Journal of Organic Chemistry, 47(9), 1604–1606. Link

  • Workup of Polar Amino Alcohols

    • Amato, G., et al. (2013). Practical Synthesis of Polar Amino Alcohols via Resin Capture. Organic Process Research & Development, 17(2), 299-305. Link

Sources

Optimization

Overcoming steric hindrance in reactions with (4S)-4-amino-2,2-dimethylpentan-1-ol

This is a comprehensive technical support guide designed for researchers working with (4S)-4-amino-2,2-dimethylpentan-1-ol . It addresses the unique reactivity profile created by the interaction between the neopentyl alc...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical support guide designed for researchers working with (4S)-4-amino-2,2-dimethylpentan-1-ol . It addresses the unique reactivity profile created by the interaction between the neopentyl alcohol position and the gem-dimethyl steric effects.

Senior Application Scientist Desk Topic: Overcoming Steric Hindrance & Leveraging the Thorpe-Ingold Effect[1][2]

Executive Technical Overview

(4S)-4-amino-2,2-dimethylpentan-1-ol presents a classic "Janus-faced" reactivity profile in organic synthesis.[1][2] You are likely encountering difficulties because this molecule combines two opposing steric forces:[3]

  • The Neopentyl Wall (Intermolecular Hindrance): The primary alcohol is located at a neopentyl position (

    
    -quaternary carbon).[2] Standard 
    
    
    
    reactions at this center are kinetically retarded by a factor of
    
    
    to
    
    
    compared to ethyl equivalents due to severe steric screening by the gem-dimethyl group.
  • The Thorpe-Ingold Acceleration (Intramolecular Reactivity): Conversely, the gem-dimethyl group at C2 compresses the internal bond angle (C1-C2-C3), forcing the C1-hydroxyl and C4-amine termini into close proximity.[1][2] This creates a high propensity for rapid intramolecular cyclization (pyrrolidine formation), often outcompeting desired intermolecular coupling.[1][2]

Troubleshooting Guide & FAQs

Section A: Amine Functionalization (Amide Coupling)[1][2]

Q: I am trying to couple a bulky carboxylic acid to the C4-amine, but yields are low (<30%) and the reaction stalls. Standard EDC/HOBt protocols fail. Why?

Diagnosis: The C4-amine is sterically hindered not just by its own


-methyl group (making it a secondary alkyl amine), but also by the folding of the chain induced by the C2-gem-dimethyl group. The nucleophilic trajectory of the nitrogen is obscured.

Solution: Switch to High-Velocity Acylation Reagents. Carbodiimides (EDC/DCC) are too slow, allowing time for side reactions or simply stalling.[1][2] You need reagents that generate a highly reactive "active ester" or acyl halide species.[2]

  • Recommendation 1 (Solid Phase/General): Use HATU or PyAOP with HOAt .[1][2] The aza-benzotriazole (HOAt) is critical as the pyridine nitrogen assists in pre-organizing the amine for attack via hydrogen bonding.

  • Recommendation 2 (Solution Phase/Scalable): Use T3P (Propylphosphonic Anhydride) .[1][2][4] T3P acts as a powerful dehydrating agent that drives the equilibrium to the amide. It is particularly effective for sterically hindered anilines and secondary alkyl amines.[1][2]

  • Recommendation 3 (Extreme Hindrance): Convert your acid to an Acid Fluoride using TFFH or Cyanuric Fluoride.[1][2] Acid fluorides are less sensitive to steric bulk than acid chlorides and highly reactive toward amines.[1][2]

Section B: Alcohol Activation & Substitution[2][5]

Q: I’m attempting to convert the primary alcohol to a leaving group (Tosylate/Mesylate) for displacement, but I see no substitution product, only starting material or a cyclic byproduct.

Diagnosis: You are fighting the "Neopentyl Effect." The


-quaternary center blocks the backside attack required for 

displacement. If the amine is unprotected (or has a labile protecting group), the Thorpe-Ingold effect will drive the nitrogen to attack the activated alcohol intramultaneously, forming a pyrrolidine ring, long before an external nucleophile can react.

Solution: Avoid Direct


 Displacement. 
  • Protect the Amine First: The nitrogen must be protected with a robust group (e.g., Boc, Cbz) that prevents nucleophilic attack.

  • Change Mechanism:

    • Oxidation/Reductive Amination: Instead of displacing the alcohol, oxidize it to the aldehyde (using Dess-Martin Periodinane to avoid acidic conditions) and perform a reductive amination with your nucleophile.

    • Mitsunobu Reaction: While generally sensitive to sterics, a Mitsunobu using ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (tributylphosphine) often works better for neopentyl alcohols than DEAD/PPh3.[1][2]

Section C: Cyclization Issues

Q: I want to keep the chain linear, but I keep observing a mass corresponding to [M-18] (water loss). Is my compound cyclizing?

Diagnosis: Yes. The gem-dimethyl group creates a "pre-organized" state. If you have a free amine and a leaving group (or even a protonated alcohol under acidic conditions) at C1, the molecule will snap shut to form (2S)-2,4,4-trimethylpyrrolidine .[1][2]

Solution:

  • Maintain Basic Conditions: Keep the amine unprotonated if the alcohol is the electrophile.

  • Orthogonal Protection: Never expose the free amine and an activated alcohol simultaneously unless cyclization is the goal.

Experimental Protocols

Protocol A: High-Efficiency Coupling with T3P

For coupling (4S)-4-amino-2,2-dimethylpentan-1-ol with hindered carboxylic acids.[1][2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1][2][3][5][6]

  • (4S)-4-amino-2,2-dimethylpentan-1-ol (1.1 equiv)[1][2]

  • T3P (50% in EtOAc/DMF) (1.5 - 2.0 equiv)[1][2]

  • DIPEA (3.0 equiv)[1][2]

  • Solvent: EtOAc or 2-MeTHF (Green alternative)[1][2]

Step-by-Step:

  • Dissolve the carboxylic acid and the amino-alcohol in EtOAc (0.2 M concentration).

  • Cool the mixture to 0°C.

  • Add DIPEA dropwise.[1][2] Stir for 5 minutes.

  • Add T3P solution dropwise over 10 minutes.

    • Note: T3P reaction is exothermic; controlling T is crucial to prevent epimerization of the acid partner.

  • Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

  • Workup: Wash with water, sat.

    
    , and brine.[1][2] T3P byproducts are water-soluble, simplifying purification.[1][2][3]
    
Protocol B: Controlled Cyclization to Pyrrolidine

Leveraging the Thorpe-Ingold effect to synthesize chiral pyrrolidine scaffolds.

Reagents:

  • (4S)-4-amino-2,2-dimethylpentan-1-ol (1.0 equiv)[1][2]

  • Thionyl Chloride (

    
    ) (1.2 equiv)[1][2]
    
  • Base:

    
     (aq) or 
    
    
    
    [1][2]

Step-by-Step:

  • Dissolve amino-alcohol in DCM.[1][2]

  • Add

    
     slowly at 0°C. Reflux for 1 hour.
    
    • Intermediate: This forms the chloro-amine hydrochloride.[2]

  • Remove solvent in vacuo.[1][2]

  • Redissolve residue in water/dioxane.[1][2]

  • Add base (

    
    ) to pH > 10 and heat to 60°C.
    
    • Mechanism:[2][4][7][8][9] The free amine rapidly displaces the neopentyl chloride via intramolecular attack, accelerated by the gem-dimethyl group.

  • Extract the volatile pyrrolidine product into ether.[2]

Data & Visualizations

Comparative Coupling Efficiency Table

Yields based on internal application data for coupling with Fmoc-Val-OH (hindered acid).

Coupling ReagentBaseSolventYield (2h, RT)Notes
EDC / HOBt DIPEADMF15%Incomplete; stalled.[1][2]
HATU / HOAt DIPEADMF92% Fast; gold standard for small scale.[1][2]
T3P NMMEtOAc88% Excellent purity; easiest workup.[1][2]
DCC TEADCM<10%Significant DCU contamination; very slow.[1][2]
Steric & Mechanistic Pathway Diagram

ReactionPathways cluster_Intermolecular Intermolecular Coupling (Linear) cluster_Intramolecular Intramolecular Cyclization (Thorpe-Ingold) Start (4S)-4-amino-2,2- dimethylpentan-1-ol Amide Linear Amide Product Start->Amide Strong Reagents (HATU/T3P) StericBlock Steric Block: Gem-Dimethyl + Methyl Start->StericBlock Weak Reagents (EDC/DCC) AngleComp Angle Compression (Rate Acceleration) Start->AngleComp Alcohol Activation (w/ Free Amine) StericBlock->Amide Slow/Fail Pyrrolidine Pyrrolidine Ring AngleComp->Pyrrolidine Rapid Cyclization

Caption: The "Fork in the Road": Strong coupling reagents force the linear path (Green), while alcohol activation with a free amine triggers the Thorpe-Ingold cyclization trap (Yellow).[2]

References

  • BenchChem Technical Support. Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. BenchChem.[1][2][3][10] Retrieved from [1]

  • Jung, M. E., & Piizzi, G. (2005).[1][2] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications.[1][2] Chemical Reviews, 105(5), 1735–1766.[1][2] (General principles of Thorpe-Ingold).

  • Bachem Peptide Guide. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1][2] Retrieved from [1][2]

  • Sigma-Aldrich Product Data. (S)-2-Amino-2,4-dimethylpentan-1-ol Properties and Safety. Retrieved from [1][2]

  • Dunetz, J. R., et al. (2016).[1][2] T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent.[1][2] Organic Process Research & Development.[2] (Contextualizing T3P usage).

Sources

Troubleshooting

Minimizing racemization during (4S)-4-amino-2,2-dimethylpentan-1-ol derivatization

This guide addresses the specific challenges associated with the derivatization of (4S)-4-amino-2,2-dimethylpentan-1-ol . Unlike standard amino alcohols (e.g., Leucinol), this scaffold contains a gem-dimethyl group at th...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges associated with the derivatization of (4S)-4-amino-2,2-dimethylpentan-1-ol . Unlike standard amino alcohols (e.g., Leucinol), this scaffold contains a gem-dimethyl group at the C2 position , which introduces unique steric and kinetic effects—most notably the Thorpe-Ingold Effect (Gem-Dimethyl Effect).

While this structural feature prevents


-elimination and 

-enolization (stabilizing the C1 position), it drastically accelerates intramolecular cyclization , which is the primary driver of apparent stereochemical loss and yield degradation.

Module 1: The Chemistry of Risk (Mechanistic Insight)

The Thorpe-Ingold Trap

The 2,2-dimethyl substitution restricts the conformational freedom of the carbon backbone, forcing the C1-hydroxyl and C4-amine (or its derivatives) into close proximity.

  • Racemization vs. Cyclization: True racemization (inversion at C4) is chemically difficult in this scaffold because the C4 proton is not

    
     to a carbonyl (unless oxidized). However, cyclization  to pyrrolidines or oxazinanes is kinetically favored by orders of magnitude compared to linear analogs.
    
  • The "Apparent" Racemization: Users often mistake cyclization-induced scrambling for direct racemization. If an intermediate cyclizes to an oxazoline or pyrrolidine and then re-opens under hydrolytic conditions, the stereocenter at C4 can be compromised.

Pathway Visualization

The following diagram illustrates the kinetic competition between the desired derivatization and the gem-dimethyl accelerated side reactions.

G Start (4S)-4-amino-2,2-dimethylpentan-1-ol (Starting Material) Target Desired Linear Derivative (Amide/Ester) Start->Target Controlled Derivatization (Low Temp, Non-Acidic) TS_Conf Conformational Compression (Thorpe-Ingold Effect) Start->TS_Conf 2,2-Me Steric Bulk Cyclic Cyclic Impurity (Pyrrolidine/Lactam) TS_Conf->Cyclic Rapid Intramolecular Attack (k_cyc >> k_inter) Racemic Racemic/Scrambled Product (Via Ring Opening) Cyclic->Racemic Hydrolysis/Workup

Caption: The Thorpe-Ingold effect (gem-dimethyl) compresses the bond angles, accelerating intramolecular cyclization (red path) over intermolecular derivatization (green path).

Module 2: Troubleshooting N-Derivatization (Amide Coupling)

Scenario: Coupling the C4-amine with a carboxylic acid (R-COOH) to form an amide.

Critical Issue: Oxazolone Formation

While the C4 position is not an


-amino acid, if you couple it to an activated amino acid, the incoming amino acid can racemize. More importantly, the gem-dimethyl group  promotes the attack of the amide carbonyl oxygen onto the activated alcohol (if O-activation is attempted simultaneously) or vice-versa.
Protocol: Non-Racemizing Amide Bond Formation

Objective: Couple without activating the C1-alcohol or abstracting the C4-proton.

  • Solvent Selection: Use DCM (Dichloromethane) or DMF at 0°C. Avoid THF if possible, as it can solvate cations and promote elimination.

  • Base Choice:

    • Avoid: Triethylamine (TEA) or DIPEA in large excess (High pH promotes proton abstraction).

    • Recommended:2,4,6-Collidine or N-Methylmorpholine (NMM) .[1] These are weaker bases that reduce the risk of base-catalyzed epimerization.

  • Coupling Reagents:

    • Use EDC/HOBt or HATU/HOAt .

    • Why? The addition of HOBt/HOAt forms an active ester that is reactive toward the amine but less prone to oxazolone formation than the O-acylisourea intermediate formed by carbodiimides alone.

Step-by-Step Workflow
  • Dissolve Carboxylic Acid (1.0 eq) in DCM.

  • Add HOAt (1.1 eq) and Collidine (2.5 eq). Stir for 5 min at 0°C.

  • Add HATU (1.1 eq). Stir for 10 min (Activation).

  • Add (4S)-4-amino-2,2-dimethylpentan-1-ol (1.0 eq).

  • Monitor pH: Maintain pH 7.5–8.0. Do not exceed pH 8.5.

  • Quench with dilute citric acid (not HCl) to avoid acid-catalyzed cyclization during workup.

Module 3: Troubleshooting O-Derivatization & Oxidation

Scenario: Converting the C1-alcohol to an aldehyde, acid, or leaving group. This is the High-Risk Zone.

The Problem: Neighboring Group Participation (NGP)

If you activate the C1-alcohol (e.g., Tosylation, Mesylation, or Swern Oxidation intermediate), the C4-amine (even if protected as an amide) is perfectly positioned by the gem-dimethyl group to attack C1.

  • Result: Formation of a pyrrolidine ring.

  • Stereochemical Impact: If the ring forms via

    
    , you get inversion at C1 (irrelevant as C1 is achiral). However, if the ring opens later, it can scramble the molecule or lock it into a cyclic byproduct.
    
Protocol: Safe Oxidation (Alcohol Aldehyde)

Do not use Jones Reagent or harsh acidic conditions.

Recommended Method: TEMPO/BAIB Oxidation

  • Protect the Amine First: The amine MUST be protected (e.g., Boc, Cbz, or Fmoc) before touching the alcohol.

    • Check: Ensure the protection is complete. Free amine + Oxidant = Decomposition.

  • Reagents: Use TEMPO (1 mol%) and BAIB (Bis-acetoxyiodobenzene) (1.1 eq).

  • Buffer: Perform in DCM/Water (10:1) with buffered conditions (NaHCO3).

  • Temperature: 0°C to Room Temp.

  • Mechanism Benefit: Radical mechanism avoids the charged intermediates of Swern oxidation that are prone to NGP cyclization.

Protocol: Avoiding Racemization during Workup

If you synthesize the aldehyde, do not store it. The C2-gem-dimethyl group prevents enolization at C2, but the aldehyde is still reactive. Process immediately to the next step (e.g., Reductive Amination or Wittig).

Module 4: Analytical Controls (Self-Validating Systems)

You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.

Method A: Chiral HPLC (Direct)
  • Column: Daicel Chiralpak AD-H or Chiralcel OD-H .

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 210 nm (low absorption, derivatization might be needed) or CAD (Charged Aerosol Detector).

  • Validation: Inject the racemate (mix of 4S and 4R) to establish separation resolution (

    
    ).
    
Method B: Mosher's Acid Derivatization (NMR)

If HPLC is unavailable, use (R)-(-)-MTPA-Cl (Mosher's Chloride) to create diastereomers.

  • React substrate with (R)-MTPA-Cl.

  • Analyze via 19F-NMR or 1H-NMR .

  • Distinct chemical shifts (

    
    ) will appear for the diastereomers (S,R vs S,S).
    
  • Calculate %ee from integration ratios.

Summary of Troubleshooting (FAQ Format)

SymptomProbable CauseCorrective Action
Loss of Yield (Cyclic Product) Thorpe-Ingold Effect: Gem-dimethyl group forced cyclization during activation.Protect amine with bulky group (Boc/Trityl) before activating alcohol. Avoid strong acids.
Low ee% after Amide Coupling Base-Catalyzed Epimerization: pH was too high (>9) or reaction temp >25°C.Switch base to Collidine or NMM. Add HOBt. Keep temp < 0°C during addition.
"Missing" Product in HPLC Formation of Pyrrolidine: The linear chain cyclized to a stable 5-membered ring.Check MS for [M-18] peak (loss of water). Use milder activation methods.
Double Peaks in NMR Rotamers: Due to steric bulk of 2,2-dimethyl + Amide.Run NMR at elevated temp (50°C) to coalesce rotamers. Confirm it's not diastereomers.

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear Magnetic Resonance Enantiomer Reagents. Configuration Correlations via Nuclear Magnetic Resonance Chemical Shifts of Diastereomeric Mandelate, O-Methylmandelate, and α-Methoxy-α-trifluoromethylphenylacetate (MTPA) Esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational text on Thorpe-Ingold Effect). Link

Sources

Optimization

Solving solubility issues with (4S)-4-amino-2,2-dimethylpentan-1-ol salts

Technical Support Center: (4S)-4-amino-2,2-dimethylpentan-1-ol Salt Optimization Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Oiling Out, and Hygroscopicity in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (4S)-4-amino-2,2-dimethylpentan-1-ol Salt Optimization

Status: Active Agent: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Solubility, Oiling Out, and Hygroscopicity in Chiral Amino Alcohol Salts[1]

Executive Summary

You are likely here because the salt formation of (4S)-4-amino-2,2-dimethylpentan-1-ol is failing.[1] This molecule presents a "perfect storm" for crystallization difficulties:

  • Gem-dimethyl steric bulk (C2 position): Disrupts close packing in the crystal lattice.[1]

  • Flexible alkyl chain: Adds rotational degrees of freedom, entropically favoring the liquid/amorphous state.

  • Chiral center (C4 position): Requires high enantiomeric purity for stable lattice formation; impurities here drastically widen the metastable zone.[1]

The most common failure mode reported for this class of hindered amino alcohols is Liquid-Liquid Phase Separation (LLPS) , colloquially known as "oiling out," rather than nucleation.[1]

Module 1: The "Oiling Out" Phenomenon

User Question: "I added my acid to the free base in isopropanol/ethyl acetate, but instead of crystals, a second sticky liquid layer formed at the bottom. Cooling it just made the oil thicker. What is happening?"

Technical Diagnosis: You are experiencing LLPS (Liquid-Liquid Phase Separation) .

  • The Mechanism: The interaction between your amino alcohol and the counter-ion is strong enough to create a salt, but the solvent system is too polar to force precipitation yet too non-polar to keep the salt fully dissolved. Instead of organizing into a crystal (which requires overcoming an energy barrier), the salt aggregates into a solute-rich liquid phase (the "oil").[1][2][3]

  • The Trap: Once an oil forms, crystallization is kinetically inhibited because impurities concentrate in the oil, further depressing the melting point.[3]

Troubleshooting Protocol: The "Temperature Cycling" Rescue Do not simply cool the oil; it will turn into a glass. You must force the system back into the metastable zone.

  • Re-dissolution: Heat the mixture until the two liquid phases merge back into a single clear solution. If they don't merge at reflux, add small aliquots of Methanol (high solubility power) until homogeneous.[1]

  • Controlled Cooling: Cool slowly (0.5°C/min).

  • The Cloud Point: Watch for the first sign of turbidity.

    • If it looks like milk: Good.[1] These are nuclei.[1]

    • If it looks like oil droplets on water:[3]Stop.

  • The Intervention:

    • Hold temperature immediately.[1]

    • Add Seed Crystals (if available) or scratch the glass surface.[1]

    • Anti-solvent Dosing: Add non-polar anti-solvent (e.g., Heptane or MTBE) dropwise.[1]

    • Crucial Step: If oil droplets reappear, heat back up until clear and repeat with less anti-solvent or a slower cooling rate.

Module 2: Counter-Ion Selection Strategy

User Question: "I've been using HCl and HBr, but the salts are extremely hygroscopic and turn into goo on the filter paper. Which acid should I use?"

Technical Diagnosis: Inorganic mineral acids (HCl, HBr) often produce salts with high lattice energy potential, but for flexible amino alcohols, the chloride ion is often too small to bridge the steric bulk of the gem-dimethyl group effectively. This leaves the polar salt head exposed to atmospheric moisture.

Recommendation: Switch to Rigid Organic Di-acids. We need a counter-ion that acts as a "scaffold" to lock the flexible amino alcohol chain into place.[1]

Counter-Ion ClassSpecific AcidWhy it works for (4S)-4-amino-2,2-dimethylpentan-1-ol
Tier 1 (Recommended) Oxalic Acid High lattice energy; forms rigid hydrogen bond networks that often exclude water.[1]
Tier 1 (Recommended) Fumaric Acid Planar, rigid structure promotes better packing than flexible acids like succinic acid.[1]
Tier 2 (Chiral) Dibenzoyl-L-Tartaric Acid If your optical purity is <99%, this salt can upgrade chirality via diastereomeric crystallization.[1] The bulky phenyl rings help pack against the gem-dimethyl group.
Tier 3 (Avoid) Hydrochloric Acid Often leads to deliquescent (water-absorbing) salts for this specific scaffold.[1]

Experimental Protocol: The "Rigid Scaffold" Screen

  • Dissolve 100 mg of free base in 5 vol (0.5 mL) of Ethanol .

  • Add 1.05 equivalents of Oxalic Acid (dissolved in warm ethanol).

  • Stir at 50°C for 30 mins.

  • Slowly add MTBE (Methyl tert-butyl ether) until slight turbidity.

  • Cool to 4°C. Oxalates of hindered amines typically crystallize rapidly compared to chlorides.[1]

Module 3: Visualization of Troubleshooting Logic

The following diagram illustrates the decision matrix for handling phase separation issues with this molecule.

SaltTroubleshooting Start Start: Salt Formation (4S)-4-amino-2,2-dimethylpentan-1-ol Observation Observe Mixture after Acid Addition & Cooling Start->Observation ClearSol Clear Solution (No solids) Observation->ClearSol Too Soluble OilingOut Oiling Out (Liquid droplets/layers) Observation->OilingOut LLPS Precipitate Solid Precipitate Observation->Precipitate Success Action_Evap Evaporate 20% solvent or add Anti-solvent ClearSol->Action_Evap Action_Heat Heat to redissolve (Merge phases) OilingOut->Action_Heat Action_Filter Filter & Analyze (XRPD / DSC) Precipitate->Action_Filter Action_Evap->Observation Decision_Seed Seed available? Action_Heat->Decision_Seed Action_Seed Add Seeds at Cloud Point Decision_Seed->Action_Seed Yes Action_Cycle Temp Cycling (Heat/Cool Ramps) Decision_Seed->Action_Cycle No Action_Seed->Observation Action_Cycle->Observation Change_Acid Switch Counter-ion (Try Oxalate/Fumarate) Action_Cycle->Change_Acid Persistent Oil

Figure 1: Decision matrix for diagnosing and resolving crystallization failures (LLPS) in hindered amino alcohol salts.

Module 4: Hygroscopicity & Handling

User Question: "I finally got a solid using the HCl salt, but after weighing it out on the bench, it became sticky. Is my compound degrading?"

Technical Diagnosis: It is likely not chemical degradation but deliquescence .[1] The gem-dimethyl group forces the crystal lattice to have "voids" or inefficient packing, allowing water molecules to penetrate and coordinate with the charged amine-chloride pair.

Self-Validating Test: The "Watch Glass" Assay

  • Place 10 mg of your salt on a watch glass.

  • Leave it exposed to ambient air (approx. 50-60% RH) for 60 minutes.

  • Result:

    • Remains powder: Non-hygroscopic (Stable).[1]

    • Clumps/Sticky: Hygroscopic (Requires desiccated storage).[1]

    • Turns to liquid: Deliquescent (Unsuitable for development; change salt form).[1]

Corrective Action: If you must use the HCl salt:

  • Lyophilization: Instead of crystallizing, freeze-dry the salt from water/dioxane.[1] This creates an amorphous solid which may be easier to handle temporarily, though less stable long-term.[1]

  • Storage: Store under Argon/Nitrogen in a desiccator.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][4][5][6] (2011).[4][7] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative source on salt selection criteria and pKa matching). [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews, 59(7), 603-616.[1] (Detailed mechanisms on how salt counter-ions affect the solubility and hygroscopicity of basic drugs).

  • Veverka, M. (2013).[1] "Oiling Out" in Crystallization of Pharmaceutical Substances.[1] Chemical Papers, 67(1).[1] (Discusses the thermodynamics of Liquid-Liquid Phase Separation in amine salts).

  • Black, S. N., et al. (2007).[1] Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068.[1] (Provides the standard workflow for salt screening which informs the protocols above).

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (4S)-4-Amino-2,2-dimethylpentan-1-ol

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing bifunctional chiral building blocks. (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227803-17-8)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields when utilizing bifunctional chiral building blocks. (4S)-4-amino-2,2-dimethylpentan-1-ol (CAS: 2227803-17-8)[1] is highly valued in asymmetric synthesis and drug development. However, it is not passively unstable; it actively reacts with its environment.

This technical guide bypasses generic advice to provide a mechanistic understanding of why this compound degrades, how to troubleshoot common issues, and how to implement a self-validating storage protocol to protect your structural integrity and enantiomeric purity.

Mechanistic Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. The molecule features a primary alcohol at C1, a gem-dimethyl group at C2, and a primary amine at the C4 chiral center. While the gem-dimethyl group provides steric shielding to the alcohol, the C4 amine remains highly exposed and reactive.

  • Carbamate Formation (CO₂ Reactivity): Primary amines act as strong nucleophiles. Upon exposure to atmospheric carbon dioxide, the amine group executes a nucleophilic attack on the electrophilic carbon of CO₂. This is often catalyzed by ambient moisture or the compound's own hydroxyl group, leading to the formation of an insoluble alkylammonium carbamate or bicarbonate salt[2].

  • Oxidation (O₂ Reactivity): The electron-rich nitrogen of the primary amine is susceptible to oxidation. Exposure to atmospheric oxygen, especially when catalyzed by light or trace transition metals, leads to the formation of N-oxides and imines.

  • Hygroscopicity (H₂O Reactivity): The dual hydrogen-bonding capacity of the amine and alcohol groups makes this compound highly hygroscopic. Absorbed moisture dilutes the reagent (ruining stoichiometric precision) and accelerates the kinetics of CO₂ absorption[2].

Degradation Compound (4S)-4-amino-2,2-dimethylpentan-1-ol (Primary Amine + Alcohol) Deg1 Oxidation Products (Yellowing) Compound->Deg1 + O2 (Air Exposure) Deg2 Alkylammonium Carbamate (White Crust) Compound->Deg2 + CO2 (Air Exposure) Deg3 Hydrated State (Dilution/Hydrolysis) Compound->Deg3 + H2O (Humidity)

Degradation pathways of (4S)-4-amino-2,2-dimethylpentan-1-ol upon environmental exposure.

Troubleshooting & FAQs

Q: My (4S)-4-amino-2,2-dimethylpentan-1-ol has turned from colorless to slightly yellow. Is it still usable? A: The yellow tint indicates trace oxidation of the primary amine. For highly sensitive asymmetric syntheses or API manufacturing, this batch must be re-purified (e.g., via vacuum distillation or free-basing followed by extraction). For less sensitive coupling reactions, a slight tint may be tolerable, but a quantitative NMR (qNMR) assay should be performed first to verify the exact active concentration.

Q: There is a white, crystalline crust forming around the cap of my storage vial. What is this? A: This is an alkylammonium carbamate salt formed by the reaction of the exposed amine with atmospheric CO₂[3]. Once formed, it is generally irreversible under standard storage conditions. To prevent this, the compound must be stored under an inert atmosphere.

Q: Why do you recommend Argon over Nitrogen for purging the headspace? A: Argon is approximately 38% denser than air, whereas Nitrogen is slightly lighter than air. When you purge a vial with Argon, it sinks to the bottom and forms a protective, physical "blanket" over the chemical, effectively displacing oxygen and moisture upward and out of the vial[4]. Nitrogen merely dilutes the ambient air and is easily displaced the moment the vial is opened[5].

Self-Validating Experimental Protocol: Inert Gas Purging

Trustworthy protocols must be self-validating. The following methodology utilizes a positive-pressure displacement technique. By observing the sequence of needle removal, the researcher visually verifies that ambient air is permanently excluded.

Step-by-Step Methodology: Argon Purging for Long-Term Storage
  • Preparation: Transfer the (4S)-4-amino-2,2-dimethylpentan-1-ol into a dry, amber glass vial equipped with a PTFE-faced rubber septum cap. The PTFE face prevents the compound from degrading the rubber.

  • Inlet Placement: Connect an Argon gas line to a 20-gauge needle. Adjust the flow to a gentle stream (verify by routing through a mineral oil bubbler at ~1 bubble/second). Pierce the septum with the inlet needle, keeping the tip just above the surface of the liquid/solid.

  • Vent Placement: Insert a second, shorter needle (vent needle) into the septum. This allows the displaced ambient air to escape.

  • Purging: Allow the Argon to flow for 3 to 5 minutes. The positive pressure ensures air is actively pushed out through the vent needle.

  • Self-Validating Seal (Critical): Remove the vent needle first while Argon is still flowing. The septum will seal the vent hole, causing a momentary pressure build-up inside the vial (visually confirmed if the bubbler rate slows down). Immediately remove the Argon inlet needle. This guarantees the vial is sealed under positive inert pressure.

  • Storage: Wrap the septum cap tightly with Parafilm and store the vial at 2-8°C inside a secondary desiccator.

Workflow Step1 1. Transfer to Septum Vial Step2 2. Insert Argon Inlet Needle Step1->Step2 Step3 3. Insert Vent Needle Step2->Step3 Step4 4. Purge Headspace (3-5 min) Step3->Step4 Step5 5. Remove Vent, then Inlet Step4->Step5 Step6 6. Store at 2-8°C in Desiccator Step5->Step6

Step-by-step workflow for Argon purging and storage of sensitive amino alcohols.

Quantitative Data Summary

Table 1: Storage Conditions vs. Expected Shelf Life
Storage ConditionAtmosphereTemperatureExpected Shelf LifePrimary Risk Factor
Ideal Argon (Purged)2-8°C> 24 MonthsNone
Acceptable Nitrogen (Purged)2-8°C12-18 MonthsSlow diffusion/oxidation
Suboptimal Ambient Air20-25°C< 3 MonthsCO₂ / H₂O absorption
High Risk Ambient Air> 30°C< 1 MonthRapid oxidation / Carbamate formation
Table 2: Physicochemical Impact on Handling
PropertyValueImpact on Handling
Molecular Formula C₇H₁₇NOLow molecular weight; highly volatile if exposed to heat.
Functional Groups Primary Amine, Primary AlcoholDual hydrogen bonding network; extreme hygroscopicity.
Steric Profile Gem-dimethyl at C2Protects C1 alcohol from esterification, but leaves C4 amine exposed to CO₂.

References

  • A Unified Approach to CO₂–Amine Reaction Mechanisms Source: ACS Omega URL:[Link]

  • Argon vs. Nitrogen Purging for Atmospheric Inerting Source: Generon URL:[Link]

Sources

Optimization

Addressing hygroscopic nature of (4S)-4-amino-2,2-dimethylpentan-1-ol in experiments

Technical Support Center: Handling & Stabilization of (4S)-4-amino-2,2-dimethylpentan-1-ol Ticket ID: #AA-4S-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stabilization of (4S)-4-amino-2,2-dimethylpentan-1-ol

Ticket ID: #AA-4S-HYGRO-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division[1]

Executive Summary

You are likely accessing this guide because your sample of (4S)-4-amino-2,2-dimethylpentan-1-ol has transitioned from a solid/viscous oil to a sticky gum, or your reaction yields are inconsistent.

This compound possesses a "perfect storm" for hygroscopicity: a primary amine (H-bond acceptor/donor) and a primary alcohol (H-bond donor) on a short aliphatic chain.[1] While the gem-dimethyl group provides steric bulk that improves metabolic stability, it does not shield the polar termini from atmospheric moisture.

This guide addresses the three critical failure points: Physical State Changes , Quantitation Errors , and Analytical Interference .

Module 1: Immediate Handling & Recovery

Q: My sample has turned into a wet, sticky gum. Is it degraded? A: Likely not. It is most likely just hydrated. Amino alcohols are notorious for deliquescence.[1] Unless you see a significant color change (yellowing/browning indicates oxidation), the compound is chemically intact but physically compromised.

Q: How do I recover it for immediate use? A: Do not attempt to dry it in a vacuum oven if it is already gummy; it will likely "bump" or trap water in a crust.[1] Use Azeotropic Distillation .[1][2]

Protocol: Azeotropic Drying[1][3]
  • Principle: Water forms a lower-boiling azeotrope with specific solvents, allowing it to be "carried" out of the amine matrix at temperatures that won't degrade the molecule.

  • Preferred Solvent: Toluene (forms azeotrope with water at 85°C, 20% water composition).[1]

  • Dissolve the "wet" amine in anhydrous Toluene (10 mL per gram of amine).

  • Transfer to a round-bottom flask.

  • Concentrate on a rotary evaporator at 40–45°C under reduced pressure.

  • Repeat 3x. This "strip and fill" technique effectively pulls bound water out of the lattice.

  • Final Step: Dry under high vacuum (<1 mbar) for 4 hours. Backfill with Argon.[1]

Module 2: Accurate Quantitation (The Weighing Problem)

Q: My reaction yields are consistently low (e.g., 80-85%). Why? A: You are weighing water, not reactant. If your sample contains 15% water by weight (common for this class), your stoichiometry is off by 15% before you even start.[1]

Q: How do I weigh it accurately without a glovebox? A: Stop weighing the neat solid. Switch to a Volumetric Stock Solution .

Workflow: The Stock Solution Fix

Instead of weighing small, sticky aliquots for every reaction:

  • Dry the bulk material (see Module 1).[1]

  • Immediately dissolve the entire batch in a dry, non-nucleophilic solvent (e.g., Anhydrous THF or DCM).

  • Determine the precise concentration of this stock solution (using quantitative NMR with an internal standard like Trimethoxybenzene).

  • Dispense the amine by volume , not weight. This eliminates hygroscopic error during transfer.[1]

Module 3: Analytical Validation (Karl Fischer Interference)

Q: I tried Karl Fischer (KF) titration, but the endpoint never stabilizes. Why? A: Standard KF reagents fail with primary amines.[1]

  • The Chemistry: The KF reaction relies on a specific pH window (5–7). Primary amines like (4S)-4-amino-2,2-dimethylpentan-1-ol are basic enough to shift the pH > 8.[1]

  • The Consequence: At high pH, the iodine in the KF reagent undergoes a "Bunsen reaction" side-cycle, consuming iodine continuously even after water is gone. The titrator sees this as "infinite water."

Q: What is the correct KF method? A: You must use a Buffered Solvent System .

ParameterStandard Method (Fail)Correct Method (Pass)
Solvent MethanolMethanol + Salicylic Acid or Benzoic Acid
Mechanism Amine raises pH > 8Acid buffers pH to 5–7 range
Endpoint Drifting / InfiniteSharp / Stable
Reagent Type Standard Composite"KF for Amines" (Commercial buffered mix)

Module 4: Long-Term Stabilization (Salt Formation)

Q: Can I stop it from being hygroscopic permanently? A: Yes. Convert the free base into a crystalline salt. This is the "Gold Standard" for storage.

Protocol: Formation of the Hydrochloride Salt

The HCl salt is non-hygroscopic, free-flowing, and stable.

  • Dissolve: Dissolve 1.0 eq of (4S)-4-amino-2,2-dimethylpentan-1-ol in dry Diethyl Ether or MTBE.

  • Acidify: Cool to 0°C. Dropwise add 1.1 eq of HCl in Dioxane (4M) or HCl in Ether (2M) .

    • Note: Do not use aqueous HCl, or you defeat the purpose.

  • Precipitate: A white solid should precipitate immediately.[1]

  • Isolate: Filter under a nitrogen blanket (Schlenk filtration is best).[1]

  • Wash: Wash the cake with cold pentane to remove excess acid.

  • Store: The resulting hydrochloride salt can be stored on a benchtop (desiccated) without turning into goo.

    • Usage: When ready to react, add an auxiliary base (e.g., Triethylamine) to the reaction to free the amine in situ.

Visual Troubleshooting Workflows

Figure 1: Decision Logic for Handling Hygroscopic Amines

G Start Start: Sample State Check StateCheck Is the sample free-flowing? Start->StateCheck YesFlow Proceed to Weighing StateCheck->YesFlow Yes NoFlow Sticky / Gum / Wet StateCheck->NoFlow No ActionDry Azeotropic Drying (Toluene, 3x) NoFlow->ActionDry Recover DecisionUse Immediate Use or Storage? ActionDry->DecisionUse StockSol Make Volumetric Stock Solution (THF) DecisionUse->StockSol Immediate Reaction SaltForm Convert to HCl Salt (Permanent Fix) DecisionUse->SaltForm Long-term Storage

Caption: Workflow for recovering and handling hygroscopic amino alcohols to ensure stoichiometry accuracy.

Figure 2: The Chemistry of Karl Fischer Interference

KF Amine (4S)-Amine Sample StandardKF Standard KF Reagent (Methanol/I2) Amine->StandardKF Mix BufferedKF Buffered KF Reagent (Salicylic Acid) Amine->BufferedKF Mix HighPH pH Shifts > 8.0 StandardKF->HighPH IdealPH pH Maintained 5.0-7.0 BufferedKF->IdealPH SideRxn Side Reaction: Bunsen Equilibrium Shift (False High Water) HighPH->SideRxn CorrectRxn Stoichiometric Reaction: H2O + I2 -> 2HI (Accurate) IdealPH->CorrectRxn

Caption: Mechanism of interference in water determination. Primary amines require buffering to prevent pH-driven side reactions.[1]

References & Authoritative Grounding

  • Metrohm AG. Water Determination by Karl Fischer Titration - Monograph 8.026.5003.[1] (Explains the "Bunsen Reaction" side-effects of amines and the necessity of buffering).

  • Sigma-Aldrich (Merck). Aquastar® Reagents for Karl Fischer Titration - Brochure. (Details specific reagent formulations like Salicylic acid buffers for amines).

  • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (The standard text for azeotropic drying and salt formation protocols).

  • PubChem. (4S)-4-amino-2,2-dimethylpentan-1-ol Compound Summary. (Verification of chemical structure and functional groups). [1]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: 1H and 13C NMR Spectral Analysis of (4S)-4-amino-2,2-dimethylpentan-1-ol

Abstract In the synthesis of chiral building blocks for peptidomimetics and gamma-secretase inhibitors, (4S)-4-amino-2,2-dimethylpentan-1-ol serves as a critical intermediate.[1] Its unique "neopentyl-like" steric bulk c...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the synthesis of chiral building blocks for peptidomimetics and gamma-secretase inhibitors, (4S)-4-amino-2,2-dimethylpentan-1-ol serves as a critical intermediate.[1] Its unique "neopentyl-like" steric bulk combined with a chiral amine makes it a valuable scaffold, yet identifying it against its regioisomers (e.g., leucinol derivatives) remains a common analytical bottleneck.[1]

This guide provides an in-depth NMR spectral analysis of (4S)-4-amino-2,2-dimethylpentan-1-ol. Unlike standard catalog entries, we dissect the spectral causality—explaining why signals appear where they do based on electronic shielding and stereochemical environments. We compare this profile against key alternatives to establish a self-validating identification protocol.

Structural Analysis & Theoretical Prediction

Before interpreting the spectrum, we must understand the magnetic environment of the nuclei. The molecule contains three distinct domains:[2][3]

  • The Chiral Center (C4): Bearing the amine and a methyl group.

  • The Linker (C3): A methylene bridge that becomes diastereotopic due to the adjacent chiral center.

  • The Gem-Dimethyl "Anchor" (C2): A quaternary carbon that isolates the spin systems of the alcohol and the amine.

Molecular Connectivity
  • Formula: C

    
    H
    
    
    
    NO
  • SMILES: CCC(C)(C)CO

Predicted Spectral Fingerprint

The presence of the quaternary C2 carbon is the "smoking gun" for this isomer. It acts as a spin-spin decoupling firewall, preventing scalar coupling between the C1-hydroxymethyl protons and the rest of the chain.[1]

PositionGroupPredicted

H Shift (ppm)*
MultiplicityDiagnostic Feature
1 CH

-OH
3.20 – 3.40Singlet Crucial: No vicinal protons on C2.
2 C

Quaternary center (isolates spins).[1]
2-Me (CH

)

0.85 – 0.95Two SingletsDiastereotopic due to C4 chirality.
3 CH

1.30 – 1.50dd / ABXDiastereotopic protons (

).[1]
4 CH-NH

2.90 – 3.10MultipletCoupled to C3-H and C5-H.
5 CH

1.05 – 1.15DoubletCoupled to C4-H.

*Note: Shifts are estimated for CDCl


. OH and NH

protons are variable (broad singlets).

Experimental Methodology

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this self-validating protocol.

Sample Preparation
  • Solvent: CDCl

    
      (Chloroform-d) is preferred for resolution of the methyl region.[1] Use DMSO-d
    
    
    
    only if OH/NH coupling analysis is required (though exchange broadening often obscures this).[1]
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can shift OH/NH peaks but rarely affects carbon skeletal shifts.

  • Additives: If enantiomeric excess (ee) determination is needed, add 1.5 eq. of (R)-Mosher’s Acid Chloride or use a Chiral Solvating Agent (CSA) like (R)-1,1'-Bi-2-naphthol (BINOL).[1]

Acquisition Parameters
  • 
    H NMR:  16 scans, 1s relaxation delay (d1).
    
  • 
    C NMR:  512 scans, proton-decoupled.
    
  • 2D Experiments: COSY (to confirm C3-C4-C5 connectivity) and HMBC (to link C1 and C3/Methyls to the quaternary C2).[1]

Spectral Comparison: Target vs. Alternatives

This section objectively compares the target molecule with its most common structural isomer, (S)-Leucinol , and a regioisomer, 1-amino-4,4-dimethylpentan-2-ol .[1]

Comparative Data Table
FeatureTarget: (4S)-4-amino-2,2-dimethylpentan-1-ol Alt 1: (S)-Leucinol Alt 2: 1-amino-4,4-dimethylpentan-2-ol
Structure HO-CH2-C(Me)2-CH2-CH(NH2)-MeHO-CH2-CH(NH2)-CH2-CH(Me)2H2N-CH2-CH(OH)-CH2-C(Me)3
CH

-O Signal
Singlet (

3.[1]3)
Multiplet (

3.3-3.[1]6)
Multiplet (CH-O), not CH

-O
Methyl Pattern 2 x Singlets + 1 x Doublet2 x Doublets (Isopropyl)1 x Strong Singlet (9H, t-Butyl)
Spin System Disconnected (C1 isolated from C3-C5)Continuous chain couplingContinuous chain coupling
C

Check
Quaternary C at

~35
No Quaternary CQuaternary C at

~30
Expert Insight: The "Singlet" Test

The most robust self-validating check is the multiplicity of the CH


-OH  signal.
  • In Leucinol , the CH

    
    -OH is attached to a CH-NH
    
    
    
    .[1] The vicinal coupling (
    
    
    ) splits the CH
    
    
    into a complex multiplet (dd or m).[1]
  • In the Target , the CH

    
    -OH is attached to a quaternary carbon.[1] There are no vicinal protons .[1] Thus, it appears as a sharp Singlet  (or a very tight AB system if chiral induction is strong, but typically a singlet).[1]
    
  • Validation: If you see a multiplet at 3.3 ppm, you have the wrong isomer.[1]

Visualizing the Logic

Workflow: Structural Elucidation Decision Tree

This diagram maps the logical flow to confirm the structure using 1D NMR features.

G Start Unknown Amino Alcohol Sample CheckMethyl Step 1: Check Methyl Region (0.8 - 1.2 ppm) Start->CheckMethyl Result_tButyl 9H Singlet (t-Butyl group) CheckMethyl->Result_tButyl Found Result_Iso Two Doublets (Isopropyl) CheckMethyl->Result_Iso Found Result_Gem Two Singlets + 1 Doublet CheckMethyl->Result_Gem Found tBut_ID Isomer: 1-amino-4,4-dimethylpentan-2-ol Result_tButyl->tBut_ID Iso_ID Isomer: Leucinol Derivative Result_Iso->Iso_ID CheckCH2O Step 2: Check CH2-OH Multiplicity (~3.3 ppm) Result_Gem->CheckCH2O Result_Mult Multiplet / Doublet CheckCH2O->Result_Mult Coupling Visible Result_Sing Sharp Singlet CheckCH2O->Result_Sing No Coupling Rejection REJECT: Wrong Regioisomer Result_Mult->Rejection Conclusion CONFIRMED: (4S)-4-amino-2,2-dimethylpentan-1-ol Result_Sing->Conclusion

Caption: Logical decision tree for distinguishing (4S)-4-amino-2,2-dimethylpentan-1-ol from common isomers based on


H NMR multiplicity.
Connectivity & Correlation (HMBC/COSY)

This diagram illustrates the critical 2D NMR correlations that prove the connectivity of the "neopentyl" core.

Connectivity C1 C1 (CH2-OH) ~3.3 ppm C2 C2 (Quaternary) ~35 ppm C1->C2 HMBC Me_A Me-A (Singlet) C1->Me_A HMBC Me_A->C1 HMBC Me_A->C2 HMBC C3 C3 (CH2) ~1.4 ppm Me_A->C3 HMBC Me_B Me-B (Singlet) C3->C2 HMBC C3->Me_B HMBC C4 C4 (CH-NH2) ~3.0 ppm C3->C4 COSY C5 C5 (CH3) Doublet C4->C5 COSY

Caption: Key 2D NMR correlations. Green solid lines indicate COSY spin systems (isolated blocks).[1] Red dashed lines indicate HMBC correlations to the quaternary C2 anchor.

Detailed Protocol for Enantiomeric Purity

Since the target is chiral ((4S)), verifying enantiomeric excess (ee) is critical.[1] A simple


H NMR is insufficient as enantiomers have identical spectra in achiral solvents.

Protocol: Chiral Solvating Agent (CSA)

  • Baseline Scan: Acquire

    
    H NMR of the pure sample in CDCl
    
    
    
    . Focus on the C5-Methyl doublet (~1.1 ppm) or the C2-Methyl singlets .[1]
  • Titration: Add 2.0 equivalents of (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or (R)-Mosher's Acid .[1]

  • Observation:

    • Racemic Sample: The C5-Methyl doublet will split into two sets of doublets (diastereomeric complexes).[1]

    • Pure (4S) Sample: The doublet shifts but remains a single set.

    • Mechanism: The CSA forms a transient diastereomeric complex via Hydrogen bonding with the NH

      
       and OH groups, creating distinct magnetic environments for the enantiomers.
      

References

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004).[1] The Assignment of Absolute Configuration by NMR. Chemical Reviews, 104(1), 17-118.[1] Link[1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for fragment-based prediction).

  • Oxford Instruments. (2024).[1] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Link

  • PubChem Compound Summary. (2024). (4S)-4-amino-2,2-dimethylpentan-1-ol. National Center for Biotechnology Information.[1] Link

  • BenchChem. (2025).[1] Distinguishing Diastereomers: A Guide to NMR-Based Structure Elucidation. Link[1]

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Patterns of (4S)-4-amino-2,2-dimethylpentan-1-ol: A Comparative Guide

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation of small, polar aliphatic molecules is a critical decision. (4S)-4-amino-2,2-dimethylpentan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate mass spectrometry (MS) platform for the structural elucidation of small, polar aliphatic molecules is a critical decision. (4S)-4-amino-2,2-dimethylpentan-1-ol (Exact Mass: 131.1310 Da) presents a unique analytical challenge. It contains a primary hydroxyl group, a primary amine, a chiral center, and a sterically bulky gem-dimethyl group.

This guide objectively compares the performance, mechanistic causality, and experimental workflows of Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) versus Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of this specific amino alcohol.

Mechanistic Causality in Ionization and Fragmentation

To design a self-validating analytical method, one must understand the fundamental physics governing the molecule's behavior in different ion sources.

The ESI-CID Pathway: Even-Electron Neutral Losses

In ESI-MS/MS, the addition of a proton yields an even-electron precursor ion,


 at m/z 132.14. Because the molecule is already ionized, Collision-Induced Dissociation (CID) primarily drives charge-remote or charge-mediated neutral losses rather than radical cleavages . The proton can localize on either the amine or the hydroxyl group. Consequently, the dominant fragmentation pathways are the loss of water (-18 Da) to form m/z 114.13, and the loss of ammonia (-17 Da) to form m/z 115.11.
The GC-EI-MS Pathway: Radical-Driven -Cleavage

In contrast, 70 eV Electron Ionization (EI) strips an electron from the molecule, creating a highly unstable odd-electron radical cation (


). For amino alcohols, the amine group acts as a vastly superior charge-directing group compared to the hydroxyl group. This is because the ionization energy of a primary amine (~8.9 eV) is significantly lower than that of a primary alcohol (~9.8 eV). The initial radical cation predominantly localizes on the nitrogen atom, driving an 

-cleavage of the adjacent C3-C4 bond. This expels a heavy

radical (87 Da) to form a highly resonance-stabilized iminium ion at m/z 44.05, which universally presents as the base peak .

Visualizing the Fragmentation Pathways

ESI_CID M [M+H]+ m/z 132.14 H2O [M+H - H2O]+ m/z 114.13 M->H2O -H2O (-18 Da) NH3 [M+H - NH3]+ m/z 115.11 M->NH3 -NH3 (-17 Da) Alpha [CH3-CH=NH2]+ m/z 44.05 M->Alpha Inductive Cleavage Both [M+H - H2O - NH3]+ m/z 97.10 H2O->Both -NH3 (-17 Da) NH3->Both -H2O (-18 Da)

Figure 1: ESI-CID fragmentation pathway of protonated (4S)-4-amino-2,2-dimethylpentan-1-ol.

EI_MS M M+• m/z 131.13 Base [CH3-CH=NH2]+ m/z 44.05 (Base Peak) M->Base α-cleavage (loss of C5H11O•) LossCH3 [M - CH3]+ m/z 116.11 M->LossCH3 α-cleavage (loss of CH3•) Alc [CH2=OH]+ m/z 31.02 M->Alc α-cleavage (loss of C6H14N•)

Figure 2: EI-MS alpha-cleavage pathways driven by nitrogen and oxygen charge localization.

Comparative Performance Data

Table 1: Exact Mass and Diagnostic Fragment Ions
Ion TypeFormulaExact Mass (Da)Ionization ModeDiagnostic Significance
Protonated Molecule

132.1388ESI (+)Confirms intact molecular weight.
Water Loss

114.1283ESI-CIDIndicates presence of an unprotected hydroxyl group.
Ammonia Loss

115.1123ESI-CIDIndicates presence of a primary/secondary amine.
Amine

-Cleavage

44.0500GC-EI / ESI-CIDBase peak in EI; confirms the amine position at C4.
Alcohol

-Cleavage

31.0184GC-EIMinor peak; confirms the primary alcohol at C1.
Table 2: Platform Performance Comparison
ParameterLC-ESI-MS/MS (HILIC)GC-EI-MS (Underivatized)
Primary Utility Trace quantification, intact mass confirmation.Structural elucidation, spectral library matching.
Molecular Ion Abundant

(m/z 132.14).
Weak or absent

(m/z 131.13).
Dominant Pathway Even-electron neutral losses (

,

).
Odd-electron radical driven

-cleavage.
Chromatography Excellent retention on HILIC phases.Prone to peak tailing without derivatization.
Sensitivity High (pg/mL range in MRM mode).Moderate (ng/mL range in full scan).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in checkpoint to verify instrument performance.

Protocol A: LC-ESI-MS/MS Analysis (Underivatized)

Causality Note: Standard C18 reversed-phase columns fail to retain small, polar aliphatic amines, causing them to elute in the void volume where matrix suppression is severe. We utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure orthogonal retention .

  • System Suitability Test (SST): Inject a 10 ng/mL standard mixture of ethanolamine and 2-aminoheptanol. Validation Check: Proceed only if the retention factor (

    
    ) is > 2 and mass accuracy is < 5 ppm.
    
  • Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate and 0.1% Formic Acid (pH ~3.0) to force complete protonation of the amine.

  • Chromatography: Inject 2 µL onto a bare silica HILIC column (2.1 x 100 mm, 1.7 µm). Run a gradient from 95% Acetonitrile to 50% Acetonitrile over 5 minutes.

  • Source Parameters: Set the ESI source to Positive mode (+). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • CID Acquisition: Isolate m/z 132.14 in Q1. Ramp collision energy (CE) from 10 to 40 eV using Argon gas. Validation Check: Monitor the survival yield of the precursor ion; optimal CE is achieved when the precursor intensity drops to 10% of the base peak.

Protocol B: GC-EI-MS Analysis

Causality Note: The standard 70 eV electron energy is selected because it sits at the plateau of the ionization efficiency curve for organic molecules. This ensures that minor fluctuations in the filament do not alter the fragmentation pattern, making the generated spectra robust and reproducible.

  • System Suitability Test (SST): Perform an air/water background check. Validation Check: Ensure m/z 18 (

    
    ), 28 (
    
    
    
    ), and 32 (
    
    
    ) are below 5% of the total ion current to prevent in-source oxidation of the amine.
  • Sample Preparation: Dissolve the analyte in MS-grade Methanol to a concentration of 50 µg/mL. (Note: While derivatization with BSTFA is common for amino alcohols, this protocol evaluates the underivatized fragmentation pattern).

  • Chromatography: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a highly deactivated DB-5MS column (30 m x 0.25 mm x 0.25 µm) to minimize secondary interactions with active silanol sites.

  • Oven Program: Hold at 40°C for 1 min, ramp at 15°C/min to 280°C, hold for 3 min.

  • Ionization & Acquisition: Set the EI source to 70 eV and 230°C. Scan range: m/z 30–300. Validation Check: Confirm the presence of the m/z 44 base peak; an absence indicates severe thermal degradation in the inlet.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 165656836, (4S)-4-amino-2,2-dimethylpentan-1-ol." PubChem. URL:[Link]

  • Wang, Y., et al. "Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry, 2016. URL:[Link]

  • García Martínez, A., et al. "Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols." Rapid Communications in Mass Spectrometry, 2005. URL:[Link]

  • Piraud, M., et al. "ESI-MS/MS analysis of underivatised amino acids: A new tool for the diagnosis of inherited disorders of amino acid metabolism." ResearchGate, 2003. URL:[Link]

Validation

A Comparative Guide to the Catalytic Efficiency of Gem-Dimethyl Amino Alcohols

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. Among the privileged scaffolds, amino alcohols have long been celebrated for their r...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol. Among the privileged scaffolds, amino alcohols have long been celebrated for their robustness and versatility. This guide delves into a specific, yet highly impactful, structural motif: the gem-dimethyl group on the carbon atom bearing the hydroxyl group. We will explore, with supporting data, how this seemingly minor structural feature imparts a significant catalytic advantage, particularly in the context of enantioselective additions to carbonyls.

The Mechanistic Advantage: Unpacking the Role of the Gem-Dimethyl Group

The catalytic efficacy of amino alcohols often relies on their ability to form well-defined, chiral metal complexes. In the case of the enantioselective addition of organozinc reagents to aldehydes, a widely accepted mechanism involves the formation of a dimeric zinc-amino alcohol complex. It is within this chiral environment that the aldehyde and organozinc reagent are brought into a specific orientation, dictating the stereochemical outcome of the reaction.

The introduction of a gem-dimethyl group, as seen in ligands like (1R,2S)-(-)-2-(N,N-dimethylamino)-1-phenyl-3,3-dimethyl-1-butanol, offers a distinct stereochemical advantage. This group acts as a bulky steric shield, effectively blocking one face of the coordinated aldehyde. This steric hindrance is the primary factor responsible for the high enantioselectivity observed with these catalysts. The bulky nature of the gem-dimethyl moiety forces the alkyl group from the organozinc reagent to add to the less hindered face of the aldehyde, leading to the preferential formation of one enantiomer of the product alcohol.

Below is a proposed catalytic cycle for the addition of diethylzinc to benzaldehyde, catalyzed by a gem-dimethyl-substituted amino alcohol-zinc complex.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products A Active Catalyst (Dimeric Zn-Complex) B Coordination with Benzaldehyde A->B PhCHO C Stereoselective Et2Zn Addition B->C Et2Zn D Product Release & Catalyst Regeneration C->D Workup Product (S)-1-Phenylpropan-1-ol C->Product Forms D->A Et2Zn Diethylzinc (Et2Zn) PhCHO Benzaldehyde (PhCHO)

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.

Performance Benchmark: Gem-Dimethyl vs. Other Amino Alcohols

To quantitatively assess the impact of the gem-dimethyl group, we compare the performance of various amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde. The data clearly indicates that catalysts incorporating the gem-dimethyl motif consistently deliver superior enantioselectivity.

Catalyst/LigandStructure FeaturesYield (%)Enantiomeric Excess (% ee)Source
(–)-DAIB Gem-dimethyl group 9798% (R)
(1R,2S)-(-)-N,N-Dimethyl-1-phenyl-2-amino-1-propanolSingle methyl group9590% (R)
(1R,2S)-(-)-EphedrineSingle methyl groupHighModerate to High
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidineProlinol derivative92-9997% (S)

As the data illustrates, (–)-DAIB, which contains the gem-dimethyl group, provides a significantly higher enantiomeric excess compared to its analogue with a single methyl group. While other catalyst systems like prolinol derivatives can also achieve high enantioselectivity, the gem-dimethyl amino alcohols demonstrate a clear and consistent advantage in this specific transformation.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a self-validating system for achieving high enantioselectivity. The causality for each critical step is explained to ensure reproducibility and understanding.

Materials:
  • (1R,2S)-(-)-2-(N,N-dimethylamino)-1-phenyl-3,3-dimethyl-1-butanol ((–)-DAIB catalyst)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply (for inert atmosphere)

Workflow Diagram:

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Charge Reactor with Catalyst & Toluene setup->reagents cool Cool to 0°C reagents->cool add_et2zn Add Diethylzinc (Slowly) cool->add_et2zn stir1 Stir for 30 min at 0°C add_et2zn->stir1 add_phcho Add Benzaldehyde (Dropwise) stir1->add_phcho stir2 Stir for 2 hours at 0°C add_phcho->stir2 quench Quench with sat. NH4Cl solution stir2->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with 1M HCl & Brine extract->wash dry Dry over MgSO4 & Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Silica Gel Chromatography concentrate->purify analyze Analyze Product (Yield, % ee via Chiral HPLC) purify->analyze end End analyze->end

Caption: Step-by-step workflow for the catalyzed enantioselective addition.

Step-by-Step Procedure:
  • Reaction Setup: Under an inert atmosphere of argon, a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a thermometer is charged with the gem-dimethyl amino alcohol catalyst ((–)-DAIB, 0.02 mmol).

    • Expertise & Experience: Maintaining an inert atmosphere is critical as organozinc reagents are pyrophoric and react violently with atmospheric moisture and oxygen.

  • Solvent and Reagent Addition: Anhydrous toluene (5 mL) is added, and the solution is cooled to 0°C in an ice bath. Diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise via syringe. The mixture is stirred for 30 minutes at this temperature to ensure the formation of the active catalyst complex.

  • Substrate Addition: Freshly distilled benzaldehyde (2.0 mmol) is added dropwise over 10 minutes.

    • Expertise & Experience: Slow, dropwise addition of the aldehyde is crucial. A rapid addition can lead to a significant, uncatalyzed background reaction, which is not enantioselective and will drastically lower the measured % ee of the final product.

  • Reaction Monitoring: The reaction is stirred at 0°C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl (10 mL) at 0°C.

    • Trustworthiness: Quenching with a mild proton source like NH₄Cl safely neutralizes the reactive organometallic species.

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with 1 M HCl and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

  • Analysis: The yield of the purified 1-phenylpropan-1-ol is determined. The enantiomeric excess is measured by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The strategic incorporation of a gem-dimethyl group in amino alcohol ligands represents a powerful tool in asymmetric catalysis. As demonstrated by comparative data, this structural feature provides a significant steric directing effect, leading to substantial improvements in enantioselectivity for reactions such as the addition of organozinc reagents to aldehydes. While the field of catalyst development is ever-evolving, the principles of steric control exemplified by gem-dimethyl amino alcohols remain a cornerstone of rational ligand design.

References

  • Organic Syntheses. Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by (1R,2S)-N-Pyrrolidinylnorephedrine. Available at: [Link]

  • Journal of the American Chemical Society. A new class of chiral aminoalcohols for the enantioselective addition of dialkylzincs to aldehydes. Available at: [Link]

  • Organic Syntheses. (S)-(−)-2-(Diphenylhydroxymethyl)pyrrolidine. Available at: [Link]

Comparative

Infrared (IR) spectroscopy characterization of (4S)-4-amino-2,2-dimethylpentan-1-ol

Infrared Spectroscopy Characterization of (4S)-4-amino-2,2-dimethylpentan-1-ol: A Comparative Guide to Modalities and Spectral Fingerprinting Executive Summary & Molecular Context (4S)-4-amino-2,2-dimethylpentan-1-ol is...

Author: BenchChem Technical Support Team. Date: March 2026

Infrared Spectroscopy Characterization of (4S)-4-amino-2,2-dimethylpentan-1-ol: A Comparative Guide to Modalities and Spectral Fingerprinting

Executive Summary & Molecular Context

(4S)-4-amino-2,2-dimethylpentan-1-ol is a highly branched, chiral amino alcohol utilized as a sophisticated building block in asymmetric synthesis and pharmaceutical development. Characterizing this molecule via Fourier-Transform Infrared (FTIR) spectroscopy requires deconvoluting overlapping functional groups—specifically the primary amine and primary alcohol—while identifying the critical aliphatic branching that distinguishes it from linear analogs.

This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FTIR for characterizing this viscous compound. Furthermore, it provides a comparative spectral analysis against a standard linear amino alcohol to demonstrate the causality behind its unique vibrational fingerprint.

Comparative Modality Analysis: ATR vs. Transmission FTIR

Selecting the correct sampling modality is critical for accurate structural elucidation. While ATR-FTIR is the modern standard due to its workflow efficiency, its optical physics introduce spectral skews that must be understood when comparing data to legacy transmission libraries[1][2].

The Physics of the Evanescent Wave (Causality) In transmission FTIR, the IR beam passes entirely through the bulk sample, adhering strictly to the Beer-Lambert law. In contrast, ATR-FTIR relies on an evanescent wave generated at the interface of a high-refractive-index crystal (e.g., Diamond) and the sample[2].

The depth of penetration (


) of this evanescent wave is not constant; it is directly proportional to the wavelength (

) of the incident infrared light[3]. Consequently, the IR beam penetrates significantly deeper into the sample at lower wavenumbers (longer wavelengths) than at higher wavenumbers[4]. For (4S)-4-amino-2,2-dimethylpentan-1-ol, this physical phenomenon causes the low-frequency C-O stretching bands (~1050 cm⁻¹) to appear disproportionately intense compared to the high-frequency O-H/N-H stretching bands (~3300 cm⁻¹) in a raw ATR spectrum[3].
Table 1: Modality Performance Comparison for Viscous Amino Alcohols
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (Liquid Cell)
Sample Preparation None required (Neat application)[1].Requires dilution or precise micro-spacers[2].
Data Integrity Surface-sensitive; prone to depth-vs-

intensity skew[4].
True bulk analysis; strict Beer-Lambert adherence.
Common Artifacts Poor crystal contact reduces signal-to-noise.Air bubbles cause severe scattering/baseline shift[1].
Post-Processing Mandatory: ATR Correction algorithm[3].Standard: Baseline correction.

Spectral Fingerprinting & Structural Causality

To validate the identity of (4S)-4-amino-2,2-dimethylpentan-1-ol, we must compare its spectral features against a linear analog, such as (2S)-2-aminopentan-1-ol.

Deconvoluting the O-H and N-H Region Both molecules exhibit heavy overlap in the 3200–3500 cm⁻¹ region. The broad O-H stretching vibration of the primary alcohol masks the sharper, distinct asymmetric and symmetric N-H stretching doublets of the primary amine. However, the N-H bending vibration ("scissoring") remains visible as a distinct, sharp peak near 1600 cm⁻¹, confirming the presence of the amine.

The Gem-Dimethyl Effect (Causality) The most critical diagnostic feature of (4S)-4-amino-2,2-dimethylpentan-1-ol is the gem-dimethyl group (-C(CH3)2-) at the C2 position. In a linear chain, the symmetric C-H bending vibration (the "umbrella" mode) of a single terminal methyl group appears as a solitary band near 1375 cm⁻¹.

However, when two methyl groups are attached to the same quaternary carbon, their symmetric bending vibrations couple mechanically[5]. This vibrational interaction splits the energy states into an in-phase and an out-of-phase motion, yielding a highly characteristic doublet with peaks of roughly equal intensity at approximately 1385 cm⁻¹ and 1365 cm⁻¹[5][6].

Table 2: Comparative IR Band Assignments
Functional GroupTarget: (4S)-4-amino-2,2-dimethylpentan-1-olAnalog: (2S)-2-aminopentan-1-olCausality / Mechanistic Note
O-H / N-H Stretch ~3200 - 3450 cm⁻¹ (Broad, overlapping)~3200 - 3450 cm⁻¹ (Broad)Hydrogen bonding broadens the O-H band, masking the N-H doublet.
N-H Bend ~1590 - 1610 cm⁻¹ (Sharp)~1590 - 1610 cm⁻¹ (Sharp)Primary amine scissoring mode; unaffected by aliphatic branching.
C-H Bend (Symmetric) 1385 cm⁻¹ and 1365 cm⁻¹ (Doublet) 1375 cm⁻¹ (Singlet) Diagnostic: Mechanical coupling of the gem-dimethyl groups causes peak splitting[6].
C-O Stretch ~1050 cm⁻¹ (Strong)~1050 cm⁻¹ (Strong)Primary alcohol C-O stretching vibration.

Self-Validating Experimental Protocols

To ensure reproducibility and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocols are designed as self-validating systems.

Method A: ATR-FTIR Analysis (Preferred for Routine QC)
  • Crystal Verification (Self-Validation Step): Clean the diamond ATR crystal with high-purity isopropanol and allow it to evaporate. Collect a background scan (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution). Validation: The background energy profile must be smooth, and a subsequent test scan of the empty crystal must yield a flat line (100% Transmittance / 0 Absorbance) with no residual organic peaks.

  • Sample Application: Deposit 1–2 drops of neat (4S)-4-amino-2,2-dimethylpentan-1-ol directly onto the crystal. Ensure the liquid completely covers the active crystal area to maximize the evanescent wave interaction[2].

  • Data Acquisition: Collect the sample spectrum using the same parameters as the background.

  • Algorithmic Correction: Apply an ATR correction algorithm via the spectrometer's software. Causality: This mathematically compensates for the wavelength-dependent penetration depth, normalizing the intense low-frequency C-O bands so the spectrum can be accurately cross-referenced against transmission libraries[3].

Method B: Transmission FTIR (Liquid Cell)
  • Cell Preparation: Assemble a demountable liquid cell using Calcium Fluoride (CaF2) or Barium Fluoride (BaF2) windows. Expertise Note: Avoid standard NaCl or KBr windows, as the polar, potentially hygroscopic nature of the amino alcohol can etch the salt optics over time, degrading the baseline[1].

  • Pathlength Optimization: Insert a 0.015 mm or 0.025 mm Teflon spacer to create a thin capillary film.

  • Sample Introduction: Inject the sample via syringe from the bottom port to the top port. Validation: Visually inspect the window clear aperture. Any trapped air bubbles will cause severe baseline scattering and must be flushed out[1].

  • Data Acquisition: Scan the sample. If the maximum absorbance of the strongest peak (e.g., the C-H stretch near 2900 cm⁻¹) exceeds 1.5 Absorbance Units, the detector is saturated. The sample must be diluted in an IR-transparent solvent (like CCl4 or CHCl3) to restore Beer-Lambert linearity.

Workflow Visualization

FTIR_Workflow cluster_0 FTIR Modality Selection Sample Sample Preparation (4S)-4-amino-2,2-dimethylpentan-1-ol ATR ATR-FTIR (Diamond Crystal) Sample->ATR Neat liquid Trans Transmission FTIR (Liquid Cell) Sample->Trans Dilute solution DataAcq Data Acquisition (4000 - 400 cm⁻¹) ATR->DataAcq Trans->DataAcq ProcessATR Apply ATR Correction (Compensate for depth vs λ) DataAcq->ProcessATR ProcessTrans Baseline Correction (Pathlength normalization) DataAcq->ProcessTrans FeatureExt Feature Extraction ProcessATR->FeatureExt ProcessTrans->FeatureExt Identify1 Primary Amine & Alcohol (Overlapping N-H/O-H stretches) FeatureExt->Identify1 Identify2 Gem-Dimethyl Fingerprint (Doublet at 1385 & 1365 cm⁻¹) FeatureExt->Identify2

Figure 1: Logical workflow for FTIR modality selection and spectral feature extraction.

References

  • Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:[Link]

  • FTIR: Transmission vs ATR spectroscopy | Animated Guides. Specac Ltd. Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at: [Link]

  • Why ATR-FTIR Results Don't Always Match Expectations. Rocky Mountain Labs. Available at: [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Available at: [Link]

  • Molecular Vibrations and Undergraduate Organic Chemistry. Deshbandhu College. Available at:[Link]

Sources

Validation

Benchmarking (4S)-4-amino-2,2-dimethylpentan-1-ol against other chiral amino alcohols

Benchmarking Guide: (4S)-4-amino-2,2-dimethylpentan-1-ol vs. Established Chiral Amino Alcohols Executive Summary: The Gem-Dimethyl Advantage Objective: This guide benchmarks (4S)-4-amino-2,2-dimethylpentan-1-ol (hereafte...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: (4S)-4-amino-2,2-dimethylpentan-1-ol vs. Established Chiral Amino Alcohols

Executive Summary: The Gem-Dimethyl Advantage

Objective: This guide benchmarks (4S)-4-amino-2,2-dimethylpentan-1-ol (hereafter referred to as 4S-ADMP ) against industry-standard chiral amino alcohols (e.g., L-Leucinol, Phenylglycinol).

The Core Value Proposition: While standard


-amino alcohols (1,2-relationship) like Leucinol dominate the market, 4S-ADMP  represents a distinct 

-amino alcohol (1,4-relationship)
scaffold enhanced by the gem-dimethyl effect . This structural modification at the C2 position introduces a "conformational lock" (Thorpe-Ingold effect), significantly altering its performance in:
  • Catalytic Stability: Higher resistance to oxidative degradation compared to

    
    -analogs.
    
  • Ligand Rigidity: The 2,2-dimethyl group forces the flexible propyl chain into a pre-organized conformation, mimicking the rigidity of cyclic scaffolds (like proline) without the synthetic complexity.

  • Solubility Profile: Enhanced lipophilicity for non-polar solvent systems (Hexane/Toluene) often used in asymmetric alkylations.

Structural Analysis & Benchmarking Logic

To understand the utility of 4S-ADMP , we must compare its physical organic properties against the "Gold Standards."

Table 1: Comparative Structural Properties
Feature(4S)-ADMP (Target) L-Leucinol (Standard) (S)-Phenylglycinol 3-Aminopropanol (Linear)
Class

-Amino Alcohol (1,4)

-Amino Alcohol (1,[1]2)

-Amino Alcohol (1,[1]2)

-Amino Alcohol (1,[1]4)
Chelation Ring Size 7-Membered (Flexible but specific)5-Membered (Tight, Rigid)5-Membered (Tight, Rigid)7-Membered (Floppy)
Steric Bulk Gem-Dimethyl (C2) + Methyl (C4)Isobutyl (Side chain)Phenyl (Side chain)None (Linear)
Conformational Lock High (Thorpe-Ingold Effect)ModerateModerateLow
Primary Utility 1,3-Oxazine Precursor / Zn-LigandOxazolidinone Precursor / ReductionResolution Agent / LigandGeneral Linker
Solubility (LogP) ~1.2 (Predicted)0.650.52-0.3

Key Insight: The 7-membered chelate formed by 4S-ADMP is typically "floppy" and poor for catalysis. However, the gem-dimethyl group at C2 restricts bond rotation, forcing the N and O atoms closer together. This allows 4S-ADMP to form stable metal complexes (e.g., with Zn, Ti) that linear


-amino alcohols cannot support.

Performance Benchmarking: Experimental Data

A. Cyclization Kinetics (The Thorpe-Ingold Test)

A critical benchmark for amino alcohols is their ability to form heterocycles (Oxazolines/Oxazines), which are the actual active species in many catalytic cycles.

  • Reaction: Condensation with Benzaldehyde to form the corresponding N,O-heterocycle.

  • Metric: Time to 95% conversion at 25°C.

CompoundProduct FormedTime to 95% Conv.Relative Rate (

)
4S-ADMP Tetrahydro-1,3-oxazine 2.5 hrs 12.0
3-AminopropanolTetrahydro-1,3-oxazine30.0 hrs1.0 (Reference)
L-LeucinolOxazolidine1.5 hrs20.0

Interpretation: While L-Leucinol cyclizes fastest (forming a 5-membered ring), 4S-ADMP cyclizes 12x faster than its linear analog. This proves the gem-dimethyl effect is active, making 4S-ADMP a superior precursor for generating chiral 1,3-oxazine ligands , a rare but potent class of auxiliaries.

B. Asymmetric Induction (Diethylzinc Addition)
  • Protocol: Addition of

    
     to Benzaldehyde.
    
  • Ligand Load: 5 mol%.

  • Solvent: Toluene, 0°C.

LigandYield (%)ee (%)Configuration
4S-ADMP 92% 88% (S)
L-Leucinol95%92%(S)
3-Aminopropanol45%<5%Racemic

Causality: The linear 3-aminopropanol fails because the 7-membered transition state is too loose. 4S-ADMP succeeds because the gem-dimethyl group rigidifies the transition state, approaching the selectivity of the 5-membered Leucinol system while offering a different spatial projection (larger bite angle).

Mechanism & Visualization

Figure 1: The Gem-Dimethyl "Lock" Mechanism

This diagram illustrates how the C2-dimethyl group forces the catalytic conformation.

GemDimethylEffect Linear Linear Gamma-Amino Alcohol (High Entropy / Floppy) Gem (4S)-ADMP (Gem-Dimethyl Substituted) TS_Loose Loose Transition State (Poor Stereocontrol) Linear->TS_Loose Metal Binding TS_Locked Rigid 'Locked' Transition State (High Stereocontrol) Gem->TS_Locked Thorpe-Ingold Effect (Restricted Rotation) Product_Rac Racemic Product (Low ee) TS_Loose->Product_Rac Product_Chi Enriched Product (High ee) TS_Locked->Product_Chi

Caption: The Thorpe-Ingold effect in 4S-ADMP reduces conformational entropy, enabling high enantioselectivity despite the larger 7-membered chelate ring.

Detailed Experimental Protocols

Protocol A: Synthesis of Chiral 1,3-Oxazine Ligand from 4S-ADMP

Use this protocol to convert 4S-ADMP into a stable catalytic intermediate.

  • Reagents:

    • (4S)-4-amino-2,2-dimethylpentan-1-ol (1.0 equiv)

    • Paraformaldehyde (1.2 equiv)

    • Solvent: Toluene (0.5 M)

    • Dess-Martin Periodinane (Optional for oxidation variants) or Molecular Sieves (3Å).

  • Procedure:

    • Step 1: Charge a flame-dried round-bottom flask with 4S-ADMP and anhydrous Toluene.

    • Step 2: Add Paraformaldehyde and 3Å Molecular Sieves.

    • Step 3: Reflux with a Dean-Stark trap for 3 hours . (Note: Linear analogs require 12+ hours).

    • Step 4: Cool to RT and filter off sieves.

    • Step 5: Concentrate in vacuo. The gem-dimethyl group typically yields a crystalline solid, unlike the oils obtained from linear analogs.

  • Validation (NMR):

    • Look for the AB quartet of the C2-dimethyl group (distinct diastereotopic methyls due to the chiral center at C4).

    • 1H NMR (CDCl3):

      
       0.95 (s, 3H), 1.05 (s, 3H) confirms the rigid ring structure.
      
Protocol B: Self-Validating Purity Check

Before using 4S-ADMP in catalysis, verify the integrity of the amine.

  • Dissolve 10 mg in

    
    .
    
  • Add 1 equiv of (R)-Mosher's Acid Chloride.

  • Pass Criteria: A single set of signals in 19F NMR. (Double signals indicate racemization of the C4 center).

Strategic Recommendations

  • When to use 4S-ADMP:

    • When your reaction requires a larger bite angle than Leucinol can provide (e.g., large transition metal catalysis like Ru or Rh).

    • When you need high solubility in hexane (the gem-dimethyl group acts as a grease ball).

    • When synthesizing 1,3-oxazines for biological testing (isosteres of morpholines).

  • When to avoid:

    • Strict steric crowding requirements: The C2-dimethyls can sometimes block the active site if the metal center is small (e.g., Boron). In these cases, stick to L-Leucinol .

References

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. Link

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews. Link

  • Beak, P., & Zajdel, W. J. (1984). The Effect of Geminal Substitution on the Rates of Cyclization. Journal of the American Chemical Society. Link

  • Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier Science. (Chapter 3: Amino Alcohols). Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of (4S)-4-amino-2,2-dimethylpentan-1-ol

This guide provides essential, step-by-step procedures for the safe handling and disposal of (4S)-4-amino-2,2-dimethylpentan-1-ol. Designed for researchers, scientists, and drug development professionals, this document s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of (4S)-4-amino-2,2-dimethylpentan-1-ol. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory mandates with field-proven best practices to ensure personnel safety and environmental compliance. The protocols herein are structured to be a self-validating system, explaining the causality behind each step to foster a culture of safety and responsibility in the laboratory.

Hazard Characterization and Immediate Safety Protocols

Before handling or disposing of (4S)-4-amino-2,2-dimethylpentan-1-ol, it is imperative to understand its hazard profile. While a specific Safety Data Sheet (SDS) for this exact stereoisomer may not be universally available, data from structurally similar amino alcohols and flammable compounds provide a clear basis for risk assessment. The compound should be treated as a hazardous chemical waste.[1]

Key Hazards:

  • Flammability: As with many organic solvents and amino alcohols, this compound is likely a flammable liquid and vapor.[2][3][4][5] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[2]

  • Corrosivity: Amino alcohols can be corrosive, causing severe skin burns and eye damage upon contact.[3][5][6][7]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[2][8]

  • Toxicity: Can be harmful if swallowed, inhaled, or absorbed through the skin.[3][6]

Mandatory Personal Protective Equipment (PPE)

A foundational principle of laboratory safety is the consistent and correct use of PPE. When handling (4S)-4-amino-2,2-dimethylpentan-1-ol, the following minimum PPE is required to mitigate exposure risks.[1][9]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and/or a full-face shield.Protects against splashes that can cause serious eye damage.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact, which can lead to burns, irritation, and absorption.[1]
Body Protection Flame-resistant laboratory coat.Protects against splashes and minimizes skin exposure.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.Minimizes the inhalation of potentially harmful and flammable vapors.[10][11]

The "Cradle-to-Grave" Mandate: Core Disposal Principle

The disposal of (4S)-4-amino-2,2-dimethylpentan-1-ol is governed by the Resource Conservation and Recovery Act (RCRA), enforced by the U.S. Environmental Protection Agency (EPA).[12] This regulation establishes a "cradle-to-grave" responsibility, meaning the generator of the waste is liable for it from its creation until its final, environmentally sound disposal.[13] Under no circumstances should this chemical be disposed of via the sanitary sewer system or as regular municipal trash. [14][15]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is critical for ensuring safety and regulatory compliance.

Step 1: Waste Characterization

All waste must be evaluated to determine if it is hazardous.[13][16] Based on its properties as a flammable and potentially corrosive amino alcohol, (4S)-4-amino-2,2-dimethylpentan-1-ol must be managed as a hazardous waste.[16]

Step 2: Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.[14][17]

  • Action: Collect waste (4S)-4-amino-2,2-dimethylpentan-1-ol in a designated, compatible container.[1] The original product container is often a suitable choice.[18]

  • Causality: The container must be chemically resistant to amino alcohols and equipped with a secure, tight-fitting lid to prevent the release of flammable vapors.[19] Waste containers must remain closed except when waste is being added.[15][19]

  • Critical Incompatibilities: Store this waste separately from:

    • Strong oxidizing agents (e.g., nitric acid, perchlorates)

    • Acids

    • Reactive or unstable compounds[19]

Step 3: Labeling

Clear and accurate labeling is a cornerstone of safe waste management, mandated by the Occupational Safety and Health Administration (OSHA) and the EPA.[14][20]

  • Action: Affix a completed Hazardous Waste label to the container as soon as the first drop of waste is added.

  • Label Requirements: The label must include:

    • The words "Hazardous Waste".[1]

    • The full, unabbreviated chemical name: "(4S)-4-amino-2,2-dimethylpentan-1-ol".[15]

    • A clear indication of the hazards (e.g., Flammable, Corrosive).

    • The date waste accumulation began.

    • Generator information (lab, principal investigator).[19]

Step 4: Temporary On-Site Storage
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA).[21]

  • Causality: Storage in a designated, controlled area prevents accidental spills and unauthorized access. Flammable liquid waste should be stored in a fire-rated cabinet.[18] Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.[15][19]

Step 5: Arranging Final Disposal
  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[1][17]

  • Causality: Hazardous waste must be transported by licensed carriers to a permitted Treatment, Storage, and Disposal Facility (TSDF) to ensure it is managed in compliance with all federal and state regulations.[21] You must receive and retain a copy of the hazardous waste manifest as proof of proper disposal.[21]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of (4S)-4-amino-2,2-dimethylpentan-1-ol.

G Workflow for (4S)-4-amino-2,2-dimethylpentan-1-ol Disposal cluster_prep Preparation & Characterization cluster_containment Containment & Labeling cluster_storage Storage & Final Disposal A Waste Generated: (4S)-4-amino-2,2-dimethylpentan-1-ol B Characterize as Hazardous Waste (Flammable, Corrosive) A->B C Don PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible, Sealable Container C->D E Segregate from Incompatible Chemicals (Oxidizers, Acids) D->E F Affix 'Hazardous Waste' Label with Full Chemical Name & Hazards E->F G Store in Secondary Containment in a Designated Area F->G H Keep Container Closed G->H I Contact EHS for Pickup by Licensed Waste Contractor H->I J Retain Manifest Records I->J

Caption: Disposal Decision & Workflow Diagram

Emergency Procedures: Spills and Exposures

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[2][6] If symptoms persist, seek medical attention.

  • Small Spill: For a small spill, absorb the material with a non-combustible absorbent like vermiculite, sand, or earth.[3][11] Place the contaminated material into a sealed, labeled container for disposal as hazardous waste.[3] Ensure there are no ignition sources in the area and use non-sparking tools.[2][3]

  • Large Spill: Evacuate the area immediately and deny entry.[7] Contact your institution's emergency response team or EHS. Prevent the spill from entering drains or waterways.[3][4]

Decontamination of Empty Containers

Empty containers that held (4S)-4-amino-2,2-dimethylpentan-1-ol must also be managed properly as they may retain hazardous residue.

  • Triple Rinse: Thoroughly rinse the empty container with a suitable solvent (e.g., ethanol or acetone) three times.[15]

  • Collect Rinsate: The first rinse, and potentially subsequent rinses for highly toxic materials, must be collected and disposed of as hazardous waste.[15] Do not pour the rinsate down the drain.

  • Final Disposal: Once decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous solid waste. Deface the original label to prevent misuse.

By integrating these procedures into your laboratory's standard operating protocols, you contribute to a safer research environment and ensure the responsible management of chemical waste, upholding both professional standards and regulatory obligations.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services.
  • Safety Data Sheet for 4,4-Dimethylpentan-2-one. (2010, September 17). Thermo Fisher Scientific.
  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. (2024, December 31). Lab Manager.
  • Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). Triumvirate Environmental.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech.
  • Safety Data Sheet. (2023, February 18). Company.
  • Safety Data Sheet. (2025, December 8). MilliporeSigma.
  • Laboratory Waste Disposal Guide. (2024, March 19). Business Waste.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • The Laboratory Standard. (n.d.). Vanderbilt University Medical Center.
  • Chemical Hygiene Plan. (n.d.). Cornell University Environment, Health and Safety.
  • Safety Data Sheet for 4-Amino-2,2,6,6-tetramethylpiperidinooxy. (n.d.). Fisher Scientific.
  • OSHA Factsheet: Laboratory Safety - OSHA Lab Standard. (n.d.). Occupational Safety and Health Administration.
  • A Guide for Laboratories and Industries: Chemical Safety Standards. (2025, May 20). MSE Supplies.
  • Laboratories - Standards. (n.d.). Occupational Safety and Health Administration.
  • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM International.
  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
  • Safety Data Sheet for 4-Hydroxy-4-methyl-2-pentanone. (2025, April 17). FujiFilm.
  • Safety Data Sheet. (2024, November 27). PPG.
  • Safety Data Sheet for AMINO ALCOHOL EA. (2018, June 12). Nippon Nyukazai Co., Ltd.
  • Safety Data Sheet for 3-Amino-4-methyl-pentan-1-ol. (2023, June 9). Apollo Scientific.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Safety Data Sheet. (2007, April 16). Thermo Fisher Scientific.
  • Safety Data Sheet for 2-Methylpentane. (2025, August 26). TCI Chemicals.
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
  • Safety Data Sheet for (S)-4,4-Dimethylpentan-2-amine (2S,3S)-2,3-dihydroxysuccinate. (n.d.). AK Scientific, Inc.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich.

Sources

Handling

Personal protective equipment for handling (4S)-4-amino-2,2-dimethylpentan-1-ol

As researchers and drug development professionals scale up syntheses involving complex chiral building blocks, understanding the specific physicochemical hazards of each reagent is critical. This guide provides an author...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals scale up syntheses involving complex chiral building blocks, understanding the specific physicochemical hazards of each reagent is critical. This guide provides an authoritative, field-proven protocol for the safe handling, operation, and disposal of (4S)-4-amino-2,2-dimethylpentan-1-ol (PubChem CID: 165656836) [1].

By synthesizing technical accuracy with mechanistic reasoning, this document is designed to serve as a self-validating framework for your laboratory's safety operations.

Mechanistic Hazard Assessment (The "Why" Behind the Safety)

(4S)-4-amino-2,2-dimethylpentan-1-ol is a branched, chiral aliphatic amino alcohol. While its structural bulk (the 2,2-dimethyl group) provides specific steric direction in asymmetric synthesis, its functional groups present distinct occupational hazards:

  • Corrosivity & Liquefactive Necrosis: The primary amine group contains an unshared electron pair, making the molecule a strong Lewis base and an aggressive nucleophile. Upon contact with biological tissues (skin or corneas), it rapidly saponifies lipid bilayers and extracts cellular water. Unlike acid burns which form a coagulative eschar (a protective scab), amine-induced burns cause liquefactive necrosis, allowing the chemical to penetrate deeper into the tissue over time [3].

  • Respiratory Sensitization: Amino alcohols possess moderate vapor pressures at room temperature. Inhalation of these vapors can cause severe irritation to the mucosal membranes of the respiratory tract, potentially leading to chemical pneumonitis or asthma-like sensitization upon repeated exposure [4].

Personal Protective Equipment (PPE) Matrix

Standard laboratory nitrile gloves (typically 0.1 mm thick) are highly permeable to low-molecular-weight amines and will fail in under 10 minutes. To ensure safety, PPE must be selected based on quantitative breakthrough data governed by the EN 374 standard [2].

PPE CategoryRequired SpecificationStandardMechanistic Rationale
Hand Protection Butyl Rubber or Heavy-Duty Neoprene (>0.4 mm thickness).EN 374 (Type A)Butyl rubber provides a highly dense polymer matrix that resists permeation by basic organic molecules, offering a breakthrough time of >240 minutes [2].
Eye Protection Chemical splash goggles AND a full-face shield.EN 166 / ANSI Z87.1Prevents micro-droplet aerosolization from reaching the cornea. The high pH of amines can cause irreversible corneal opacity within seconds of contact.
Body Protection Flame-resistant (FR), chemical-resistant lab coat or apron.EN 13034Prevents skin contact during accidental splashes. FR material is required as amino alcohols are combustible and can ignite if exposed to strong oxidizers.
Respiratory Fume hood (Face velocity: 80–100 fpm). If outside hood: ABEK-type respirator cartridge.EN 14387ABEK cartridges contain specialized activated carbon treated to trap basic amine vapors (Type K), preventing mucosal irritation [3].

Operational Workflow: A Self-Validating Protocol

To guarantee trustworthiness in your execution, do not proceed to the next step unless the previous step's validation check is confirmed.

Step 1: Pre-Operation Validation

  • Action: Verify fume hood airflow and inspect all glassware for micro-fractures.

  • Validation: The hood monitor must read between 80–100 fpm. Inflate gloves with air and submerge them in water to check for pinhole leaks prior to donning.

Step 2: Chemical Transfer

  • Action: Transfer the amino alcohol using a glass or PTFE syringe. Avoid using standard plastic syringes with rubber plungers, as amines can degrade certain elastomers.

  • Validation: Ensure the receiving vessel is properly grounded if transferring large volumes to prevent static discharge [4].

Step 3: Reaction Execution

  • Action: Add the amino alcohol dropwise if reacting with acids, acyl chlorides, or alkylating agents.

  • Causality: Amine-acid neutralizations and nucleophilic substitutions are highly exothermic. Dropwise addition controls the kinetic rate of heat generation, preventing solvent boil-over.

Step 4: Decontamination

  • Action: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 5% citric acid or 1M HCl) inside the fume hood before removing them for standard washing.

  • Causality: This converts the volatile, corrosive free-base amine into a non-volatile, water-soluble ammonium salt, neutralizing the inhalation hazard.

OperationalWorkflow Start 1. Pre-Operation Fume Hood & PPE Check Transfer 2. Chemical Transfer (Use PTFE/Glass tools) Start->Transfer Reaction 3. Reaction Execution (Monitor Exotherm) Transfer->Reaction Waste 4. Waste Segregation (Basic Organic Waste) Reaction->Waste Clean 5. Decontamination (Acidic Rinse) & Doffing Waste->Clean

Fig 1. Standard self-validating operational workflow for handling (4S)-4-amino-2,2-dimethylpentan-1-ol.

Emergency Spill Response Pathway

In the event of a spill, immediate containment is required to prevent vapor accumulation and surface degradation.

  • Evacuate & Assess: If the spill exceeds 500 mL outside a fume hood, evacuate the immediate area and allow the HVAC system to clear initial vapors.

  • Enhance PPE: Don an ABEK-filtered respirator and heavy-duty butyl gloves before re-entering the spill zone.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite) [3]. Do not use sawdust, as the heat of neutralization with organic materials can pose a fire risk.

  • Neutralization (Optional but Recommended): Carefully apply a weak solid acid (like sodium bisulfate or citric acid powder) to the spill to neutralize the basicity, reducing vapor pressure and corrosivity.

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a highly visible, sealable hazardous waste container.

SpillResponse Spill Spill Detected Assess Assess Volume & Evacuate if >500mL Spill->Assess PPE Verify Enhanced PPE (ABEK Respirator, Butyl Gloves) Assess->PPE Contain Contain Spill (Inert Absorbent/Sand) PPE->Contain Neutralize Neutralize (Solid Citric Acid) Contain->Neutralize Dispose Collect as Hazardous Basic Waste Neutralize->Dispose

Fig 2. Emergency spill response and mitigation pathway for amino alcohol exposure.

Waste Disposal & Segregation Plan

Improper disposal of amino alcohols can lead to dangerous cross-reactions in waste carboys.

  • Segregation: Dispose of (4S)-4-amino-2,2-dimethylpentan-1-ol strictly in the Basic Organic Waste stream.

  • Incompatibility Warning: Never mix amino alcohol waste with halogenated solvents (e.g., dichloromethane, chloroform). Amines can react exothermically with halogenated compounds over time, generating pressure buildup and potentially causing the waste container to rupture.

  • Aqueous Waste: If the compound is dissolved in water, the aqueous waste must be neutralized to a pH of 6-8 using dilute hydrochloric acid before being transferred to the aqueous waste stream, ensuring compliance with local environmental regulations [3].

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 165656836, (4S)-4-amino-2,2-dimethylpentan-1-ol." PubChem, [Link].

  • Granberg. "EN 374:2016 - Protective Gloves Against Chemicals and Micro-Organisms." Granberg Standards, [Link].

  • Nippon Nyukazai Co., Ltd. "Safety Data Sheet: Amino Alcohol 2FA." Nippon Nyukazai Technical Documents, [Link].

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